molecular formula C29H38ClN7O4 B8819769 Pabociclib Impurity B Hydrochloride CAS No. 1883672-48-7

Pabociclib Impurity B Hydrochloride

Cat. No.: B8819769
CAS No.: 1883672-48-7
M. Wt: 584.1 g/mol
InChI Key: DFSWFKPSJUSRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pabociclib Impurity B Hydrochloride is a useful research compound. Its molecular formula is C29H38ClN7O4 and its molecular weight is 584.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pabociclib Impurity B Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pabociclib Impurity B Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1883672-48-7

Molecular Formula

C29H38ClN7O4

Molecular Weight

584.1 g/mol

IUPAC Name

tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C29H37N7O4.ClH/c1-18-22-17-31-27(33-25(22)36(20-8-6-7-9-20)26(38)24(18)19(2)37)32-23-11-10-21(16-30-23)34-12-14-35(15-13-34)28(39)40-29(3,4)5;/h10-11,16-17,20H,6-9,12-15H2,1-5H3,(H,30,31,32,33);1H

InChI Key

DFSWFKPSJUSRRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)C(=O)C.Cl

Origin of Product

United States

Foundational & Exploratory

Palbociclib Impurity B vs Palbociclib chemical difference

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and analytical distinctions between Palbociclib (API) and its critical process-related impurity, Palbociclib Impurity B (specifically identified here as the N-BOC intermediate, consistent with major chemical repositories like PubChem).

Structural Divergence, Mechanistic Origin, and Analytical Strategy

Executive Summary

In the development of CDK4/6 inhibitors, the control of late-stage intermediates is critical for API purity. Palbociclib Impurity B (N-BOC Palbociclib) represents the penultimate intermediate in the synthetic pathway. Its presence in the final drug substance indicates incomplete deprotection.

This guide analyzes the chemical divergence between the two species, focusing on the hydrophobic shift introduced by the tert-butyloxycarbonyl (BOC) moiety and its implications for Reverse Phase HPLC (RP-HPLC) separation.

Structural Elucidation & Chemical Difference

The fundamental difference lies in the protection status of the piperazine ring. Palbociclib contains a secondary amine on the piperazine ring, which is essential for its solubility and lysosomotropic properties. Impurity B retains the carbamate protecting group.

FeaturePalbociclib (API) Impurity B (N-BOC Intermediate)
Chemical Name 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-onetert-butyl 4-[6-({6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl}amino)pyridin-3-yl]piperazine-1-carboxylate
CAS Number 571190-30-21883672-48-7 (Free base) / 1651214-74-2
Molecular Formula C₂₄H₂₉N₇O₂C₂₉H₃₇N₇O₄
Molecular Weight 447.54 g/mol 547.66 g/mol (+100.12 Da)
Functional Group Free Secondary Amine (–NH)tert-Butyl Carbamate (–N-BOC)
Polarity (LogP) ~2.7 (Moderately Lipophilic)~4.5 (Highly Lipophilic)
Acid/Base Character Basic (Piperazine pKa ~8.[][2]5)Neutral (Carbamate is non-basic)

Technical Note on Nomenclature: While "Impurity B" is widely recognized as the N-BOC intermediate (PubChem CID 118906232), some supplier-specific monographs may label the starting material (6-acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) as Impurity B. Always verify by CAS number or Relative Retention Time (RRT).

Mechanistic Origin: The "Why" of Impurity B

Impurity B is not a side-reaction byproduct; it is an unreacted precursor . The synthesis of Palbociclib typically involves a Buchwald-Hartwig or SNAr coupling of a chloropyrimidine core with a BOC-protected aminopyridine side chain.

The final step is the Global Deprotection :

  • Precursor: Impurity B (N-BOC Palbociclib).[][2]

  • Reagent: Strong acid (e.g., HCl in Isopropanol or Trifluoroacetic acid in DCM).

  • Mechanism: Acid-catalyzed hydrolysis of the tert-butyl carbamate to release isobutylene and CO₂, yielding the free amine (Palbociclib).

Failure Mode: If the reaction is quenched too early, or if the acid equivalent is insufficient, residual Impurity B remains.

Synthesis Pathway Diagram

Palbociclib_Synthesis Core Chloropyrimidine Core (Electrophile) ImpurityB Impurity B (N-BOC Palbociclib) (Penultimate Intermediate) Core->ImpurityB Coupling SideChain BOC-Aminopyridine (Nucleophile) SideChain->ImpurityB Deprotection Acid Hydrolysis (HCl/IPA) ImpurityB->Deprotection API Palbociclib (API) (Free Amine) ImpurityB->API Incomplete Conversion Deprotection->API -CO2, -Isobutylene

Figure 1: Synthetic pathway showing Impurity B as the direct precursor to Palbociclib. The dotted line represents the carryover risk.

Analytical Strategy: Separation & Detection

Distinguishing Impurity B from Palbociclib is chemically straightforward due to the massive polarity difference introduced by the BOC group.

3.1 Chromatographic Behavior (RP-HPLC)
  • Column Choice: C18 (Octadecylsilane) is the standard.

  • Mechanism: The tert-butyl group in Impurity B is highly hydrophobic. It interacts strongly with the C18 stationary phase.

  • Retention Time:

    • Palbociclib: Elutes earlier (more polar, basic amine).

    • Impurity B: Elutes significantly later (Retains longer due to lipophilicity).

    • Estimated RRT (Relative Retention Time): If Palbociclib is 1.0, Impurity B is typically ~1.5 to 1.8 depending on the gradient.

3.2 Self-Validating Detection Protocol

To ensure the peak identified is indeed Impurity B and not a regioisomer, use this multi-detector approach:

  • UV Spectrum (PDA): Both compounds share the identical pyrido[2,3-d]pyrimidine chromophore.

    • Result: The UV spectra (λmax ~225 nm, 360 nm) should be nearly superimposable.

  • Mass Spectrometry (LC-MS):

    • Palbociclib [M+H]+: 448.2 m/z.

    • Impurity B [M+H]+: 548.3 m/z.

    • Validation: A specific mass shift of +100 Da confirms the presence of the BOC group.

3.3 Analytical Decision Tree

Analytical_Workflow Sample Crude Palbociclib Sample HPLC RP-HPLC (C18 Column) Gradient: Acidic Buffer / ACN Sample->HPLC Decision Peak Detection HPLC->Decision PeakA Early Eluting Peak (RRT 1.0) Decision->PeakA PeakB Late Eluting Peak (RRT > 1.5) Decision->PeakB Confirm_API Confirmed: Palbociclib PeakA->Confirm_API MS_Check MS Confirmation (+100 Da Shift?) PeakB->MS_Check Confirm_Imp Confirmed: Impurity B (N-BOC) MS_Check->Confirm_Imp Yes (548 m/z) Unknown Impurity Unknown Impurity MS_Check->Unknown Impurity No

Figure 2: Logical workflow for distinguishing Palbociclib from Impurity B using HPLC-MS.

Regulatory & Safety Implications
  • ICH Q3A/Q3B Classification: Impurity B is a "Process-Related Impurity."

  • Genotoxicity (ICH M7): The BOC group is generally considered non-genotoxic. However, the structure contains the aminopyridine moiety. Standard practice requires controlling this impurity below the qualification threshold (usually 0.15% or 1.0 mg/day intake, whichever is lower) unless tox data proves otherwise.

  • Impact on Bioavailability: Impurity B is a carbamate prodrug form. While it might eventually hydrolyze in the stomach (acidic), its solubility profile is drastically lower than the API, potentially affecting dissolution rates if present in high quantities.

References
  • PubChem. (2025).[2] Pabociclib Impurity B Hydrochloride (CID 118906232).[2] National Library of Medicine. [Link]

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International, 33(44B), 485-499. [Link]

  • Al-Shehri, M.M., et al. (2020). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities. Journal of AOAC INTERNATIONAL. [Link]

Sources

Solubility of N-BOC Palbociclib Hydrochloride in methanol and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-BOC Palbociclib Hydrochloride in Methanol and Water

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-BOC Palbociclib Hydrochloride in two common laboratory solvents: methanol and water. This document is intended for researchers, scientists, and drug development professionals who handle this compound during synthesis, purification, analysis, or formulation. We will explore the theoretical underpinnings of its solubility, present available data, and provide detailed, field-proven experimental protocols for accurate solubility determination. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-BOC Palbociclib Hydrochloride

Palbociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] In the synthesis of Palbociclib and its analogues, protecting groups are essential tools. The tert-butyloxycarbonyl (BOC) group is one of the most common amine protecting groups used in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[3][4][5]

N-BOC Palbociclib is a key intermediate in the synthesis of Palbociclib or can be present as a process-related impurity.[] The hydrochloride salt form is often prepared to enhance aqueous solubility and improve handling characteristics. Therefore, a thorough understanding of the solubility of N-BOC Palbociclib Hydrochloride is critical for:

  • Process Chemistry: Optimizing reaction conditions, solvent selection for crystallization, and purification strategies.

  • Analytical Chemistry: Developing robust analytical methods (e.g., HPLC, LC-MS) by selecting appropriate diluents to ensure complete dissolution and accurate quantification.

  • Pharmaceutical Development: Characterizing impurities and understanding their behavior during drug formulation and stability studies.

This guide provides the foundational knowledge and practical methodologies to confidently work with this compound.

Physicochemical Profile of N-BOC Palbociclib Hydrochloride

To understand the solubility of a molecule, one must first understand its structure and inherent properties.

  • Chemical Name: tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate hydrochloride[]

  • Molecular Formula: C₂₉H₃₈ClN₇O₄[]

  • Molecular Weight: 584.11 g/mol []

The structure contains several key features that dictate its solubility:

  • The Palbociclib Core: A large, relatively rigid, and hydrophobic polycyclic aromatic structure.

  • The N-BOC Group: The tert-butyl portion of the BOC group significantly increases the lipophilicity (fat-solubility) of the molecule compared to the parent Palbociclib.[3][7]

  • Basic Nitrogen Centers: The pyridine and pyrimidine rings contain nitrogen atoms that can be protonated.

  • The Hydrochloride Salt: The presence of the hydrochloride (HCl) salt form is intended to improve solubility in polar protic solvents, particularly water, by ensuring that at least one of the basic nitrogen atoms is protonated, forming a more polar, charged species.

These competing characteristics—a large hydrophobic core and a lipophilic protecting group versus a solubilizing salt form—make its solubility behavior nuanced, particularly in aqueous media.

Solubility Profile in Methanol

Methanol is a polar protic solvent widely used in organic synthesis and analysis.

Theoretical Considerations & Available Data

Methanol's polarity and its ability to act as both a hydrogen bond donor and acceptor make it an effective solvent for many organic salts. The energy required to break the crystal lattice of N-BOC Palbociclib Hydrochloride is readily compensated by strong solvation interactions with methanol molecules.

Qualitative data from commercial suppliers confirms that N-BOC Palbociclib (the free base) is soluble in methanol .[8] The hydrochloride salt form is expected to exhibit similar or even enhanced solubility in this polar solvent.

Experimental Protocol: Thermodynamic Solubility Determination in Methanol

The "gold standard" for determining solubility is the shake-flask method, which measures thermodynamic or equilibrium solubility. This ensures that the solution has reached a true saturation point.[9][10]

Objective: To determine the saturation concentration of N-BOC Palbociclib Hydrochloride in methanol at a specified temperature (e.g., 25 °C).

Materials:

  • N-BOC Palbociclib Hydrochloride (solid)

  • Anhydrous Methanol (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other methanol-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of N-BOC Palbociclib Hydrochloride to a vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point could be ~10-20 mg of solid in 1 mL of methanol.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, with 48-72 hours being ideal for definitive measurements.[11]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle. This step is crucial to avoid clogging the filter.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step removes all undissolved solid particles. Causality Note: Filtration is the most critical step to separate the dissolved solute from the solid phase. Inadequate filtration is a primary source of erroneously high solubility results.

  • Quantification: Accurately dilute the filtered, saturated solution with methanol to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC-UV method to determine its concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure statistical validity.[11]

Visualization: Methanol Solubility Workflow

Methanol_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result A 1. Add excess solid N-BOC Palbociclib HCl to Methanol B 2. Equilibrate on shaker (24-48h at 25°C) A->B Ensure saturation C 3. Settle undissolved solid B->C D 4. Withdraw supernatant & filter (0.22 µm) C->D Crucial separation E 5. Dilute filtrate accurately D->E F 6. Quantify via HPLC-UV E->F G Calculate Solubility (mg/mL or M) F->G Aqueous_Solubility_Workflow cluster_setup Parallel Experiment Setup cluster_process Equilibration & Analysis (for each pH) cluster_output Data Consolidation A1 pH 1.2 Buffer (0.1N HCl) B 1. Add excess solid to each buffer A2 pH 4.5 Buffer (Acetate) A3 pH 6.8 Buffer (Phosphate) C 2. Agitate (24-72h at 37°C) B->C D 3. Settle, Filter (0.22 µm) & Dilute C->D E 4. Quantify via HPLC D->E F Solubility Profile pH 1.2 pH 4.5 pH 6.8 Result 1 (mg/mL) Result 2 (mg/mL) Result 3 (mg/mL) E->F

Caption: Parallel workflow for determining the pH-dependent aqueous solubility of a compound.

Data Summary and Comparison

The following table summarizes the expected and known solubility characteristics. It is crucial for researchers to empirically determine the quantitative values for their specific batch of material under their experimental conditions.

CompoundSolventSolubility ClassificationQuantitative Value (at specified conditions)
N-BOC Palbociclib HCl Methanol Soluble Requires experimental determination
N-BOC Palbociclib HCl Water (pH 1.2) Expected: Soluble Requires experimental determination
N-BOC Palbociclib HCl Water (pH 6.8) Expected: Poorly Soluble Requires experimental determination
Palbociclib (Free Base)MethanolVery Slightly Soluble-
Palbociclib (Free Base)Water (pH > 4.5)Very Slightly Soluble9 µg/mL at pH 7.9 [12]
Palbociclib DihydrochlorideWaterSoluble-

Conclusion and Practical Recommendations

The solubility of N-BOC Palbociclib Hydrochloride is governed by a balance between its large, lipophilic structure and its ionizable nature as a hydrochloride salt.

  • In Methanol: The compound is expected to be readily soluble, making methanol a suitable solvent for analytical stock solutions, purification via chromatography, and as a component in reaction mixtures.

  • In Water: Solubility is critically dependent on pH. It is predicted to be highest in acidic conditions (pH < 4) and decrease significantly in neutral to basic media. This behavior is paramount for any process involving aqueous work-ups, where adjusting the pH can be used to either dissolve the compound or precipitate it selectively.

For any laboratory work, it is imperative to move beyond qualitative descriptors and perform rigorous, quantitative solubility measurements using the protocols detailed in this guide. Such empirical data is invaluable for ensuring the success, reproducibility, and scientific validity of research and development activities involving N-BOC Palbociclib Hydrochloride.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018191950A1 - Palbociclib compositions and methods thereof.
  • ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Google Patents. (n.d.). US11065250B2 - Solid dosage forms of palbociclib.
  • precisionFDA. (n.d.). N-BOC PALBOCICLIB. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • Justia Patents. (2020, February 20). palbociclib compositions and methods thereof. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improving Dissolution Rate and Solubility of Palbociclib Salts/Cocrystal for Anticancer Efficacy. Retrieved from [Link]

  • Allmpus. (n.d.). Palbociclib - Research and Development. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • accessdata.fda.gov. (2019, September 30). APPLICATION NUMBER: - 212436Orig1s000 PRODUCT QUALITY REVIEW(S). Retrieved from [Link]

  • PubChem. (n.d.). Palbociclib hydrochloride. Retrieved from [Link]

  • Impactfactor.org. (2024, March 25). Solubility Enhancement of Palbociclib Supersaturable Self-Nano Emulsifying Drug Delivery System by Central Composite Design. Retrieved from [Link]

Sources

Technical Guide: The Role of Impurity B (N-Boc-Palbociclib) in API Synthesis

[1][2]

Executive Summary

In the convergent synthesis of Palbociclib (PD-0332991), the molecule tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate —frequently identified in regulatory filings as Impurity B —serves a dual role. It is the penultimate intermediate essential for constructing the drug's pharmacophore, yet it represents a critical process-related impurity if not quantitatively consumed during the final deprotection step.

This guide analyzes the mechanistic formation of Impurity B, its conversion kinetics, and the self-validating control strategies required to maintain it below the ICH Q3A qualification threshold (<0.15%) in the final Drug Substance.

Chemical Identity & Structural Significance

Impurity B is the protected precursor to Palbociclib. Its lipophilic tert-butyloxycarbonyl (Boc) moiety masks the secondary amine of the piperazine ring, preventing side reactions during the metal-catalyzed cross-coupling steps.[][2]

PropertySpecification
Common Name N-Boc-Palbociclib (Impurity B)[][2][3]
CAS Number 1883672-48-7 (HCl salt) / 571189-64-5 (Free Base variant)
Molecular Formula

Molecular Weight 547.65 g/mol
Role Late-Stage Intermediate / Process Impurity
Solubility Profile High in DCM, THF, EtOAc; Low in Water/Acidic Media

Synthetic Pathway: The Convergent Route

The industrial synthesis of Palbociclib employs a convergent strategy, uniting a Pyridopyrimidine Core with a Piperazine Side Chain . Impurity B is the product of this union.

Formation of Impurity B (The Coupling Event)

The formation involves a Buchwald-Hartwig amination or an


  • Reactants:

    • Core: 6-acetyl-8-cyclopentyl-5-methyl-2-substituted-pyrido[2,3-d]pyrimidin-7(8H)-one (

      
       = Cl, Br, or 
      
      
      ).[][2][4]
    • Side Chain: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[][2][4][5]

  • Catalyst System:

    
     / Xantphos (for Cl-core) or LiHMDS (for Sulfoxide-core).[][2]
    
  • Mechanism: The nucleophilic amine of the side chain attacks the electrophilic C2 position of the pyrimidine ring. The Boc-group is crucial here to render the piperazine nitrogen non-nucleophilic, ensuring regioselectivity.

Conversion to API (The Deprotection)

Impurity B is converted to Palbociclib via acid-mediated hydrolysis.[][2]

2
Visualization of the Pathway

The following DOT diagram illustrates the convergent synthesis and the critical node where Impurity B is formed and consumed.

Palbociclib_SynthesisCorePyridopyrimidine Core(Electrophile)ImpurityBIMPURITY B(N-Boc-Palbociclib)[Intermediate]Core->ImpurityBPd-Catalyzed CouplingSideChainAminopyridine Side Chain(Nucleophile)SideChain->ImpurityBDeprotectionAcid Deprotection(HCl / IPA)ImpurityB->DeprotectionAPIPALBOCICLIB(Final API)Deprotection->APIComplete ConversionUnreactedResidual Impurity B(Process Impurity)Deprotection->UnreactedIncomplete Reaction

Caption: Convergent synthesis showing Impurity B as the gateway intermediate to Palbociclib.

Mechanistic Control & Purging Strategy

The persistence of Impurity B in the final drug substance is a failure of reaction completeness, not a side-reaction formation. Therefore, control relies on kinetics and solubility differentiation .

Kinetic Control (Reaction Completion)

The deprotection step follows pseudo-first-order kinetics dependent on acid concentration.[][2]

  • Protocol: Use >5 equivalents of HCl in Isopropyl Alcohol (IPA) or Methanol at 50–60°C.

  • Risk: Low temperature or insufficient acid equivalents leads to "stalled" deprotection, leaving residual Impurity B.

  • In-Process Control (IPC): HPLC analysis must confirm <0.5% area of Impurity B before quenching.

Solubility-Based Purging (Workup)

Impurity B is highly lipophilic due to the tert-butyl carbamate group, whereas Palbociclib (especially as the HCl or Isethionate salt) is hydrophilic.[][2]

  • Purification Logic:

    • After deprotection, the mixture is cooled. Palbociclib salt precipitates.

    • Residual Impurity B remains dissolved in the organic mother liquor (IPA/DCM).

    • Cake Wash: Washing the filter cake with Acetone or DCM effectively removes surface-adhered Impurity B.[][2]

Experimental Protocols

Synthesis of Reference Standard (Impurity B)

To quantify this impurity, researchers must synthesize and isolate it.

  • Charge: 1.0 eq Chloropyrimidine Core, 1.1 eq Side Chain, 0.05 eq

    
    , 0.1 eq BINAP, 2.0 eq 
    
    
    in Toluene.
  • Reflux: Heat to 100°C under

    
     for 12 hours.
    
  • Workup: Cool to RT. Add water. Extract with EtOAc.[2]

  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

  • Result: Yellow solid (

    
     in 5% MeOH/DCM).
    
Analytical Method (HPLC Detection)

A validated method is required to separate the lipophilic Impurity B from the API.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 mins (Impurity B elutes late due to hydrophobicity)
Detection UV at 254 nm
Retention Time Palbociclib (~8 min); Impurity B (~16 min)

Self-Validating Control System

To ensure scientific integrity, the process must be self-correcting.[][2]

Control_StrategyStep1Deprotection ReactionIPCIPC: HPLC CheckStep1->IPCDecisionImpurity B < 0.1%?IPC->DecisionAction_FailAdd Acid / Extend TimeDecision->Action_FailNOAction_PassCrystallizationDecision->Action_PassYESAction_Fail->Step1RecycleFinalQCFinal Release TestingAction_Pass->FinalQC

Caption: Decision tree for ensuring Impurity B removal during manufacturing.

References

  • Pfizer Inc. (2005).[2] Pyrido[2,3-d]pyrimidin-7-ones as CDK Inhibitors.[][2][4][6][7] US Patent 6,936,612.[2] Link

  • Cheung, W. S., et al. (2016).[2] Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development.[2] Link[][2]

  • PubChem. (2025).[2] Palbociclib Impurity B Hydrochloride (Compound Summary).[2] National Library of Medicine. Link[][2]

  • BOC Sciences. (2024).[2] N-BOC Palbociclib: Properties and Impurity Standards.[][2][8][9][][2]

  • SynThink Chemicals. (2024).[2] Palbociclib EP Impurities & USP Related Compounds.[10]Link

Theoretical Elemental Analysis of Palbociclib Impurity B HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of antineoplastic drug development, the rigorous characterization of late-stage intermediates is as critical as the final API (Active Pharmaceutical Ingredient) itself.[1] This guide provides a theoretical and practical framework for the elemental analysis of Palbociclib Impurity B HCl , identified here as the N-Boc Palbociclib Hydrochloride intermediate (CAS: 1883672-48-7).[1]

As the direct precursor to Palbociclib (Ibrance), this compound represents a critical control point.[1] Its presence in the final drug substance indicates incomplete deprotection, potentially altering the solubility and bioavailability profile of the final dosage form.[1] This whitepaper outlines the theoretical derivation of its elemental composition and establishes a self-validating analytical protocol to distinguish it from the parent molecule and other process-related impurities.[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

The "Impurity B" Designation

In pharmaceutical impurity profiling, nomenclature can vary between pharmacopeial bodies (USP/EP) and chemical suppliers.[1] While "Impurity B" is sometimes associated with the des-acetyl degradation product, in the context of synthesis control and HCl salt formation, it predominantly refers to the N-Boc protected intermediate .[1] This guide focuses on the HCl salt of this intermediate, a critical species monitored during the acid-mediated deprotection step.[1]

Structural Specifications
  • Common Name: N-Boc Palbociclib Hydrochloride[1]

  • Chemical Name: tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate hydrochloride[1][]

  • CAS Number: 1883672-48-7[1][]

  • Molecular Formula (Free Base):

    
    [1]
    
  • Molecular Formula (Salt):

    
    [1]
    
Synthesis Pathway & Origin

The following diagram illustrates the origin of Impurity B within the convergent synthesis of Palbociclib. It serves as the "penultimate" molecule before the acidic cleavage of the Boc (tert-butyloxycarbonyl) group.[1]

Palbociclib_Synthesis SM1 Chloropyrimidine Intermediate ImpurityB Impurity B HCl (N-Boc Intermediate) SM1->ImpurityB Buchwald-Hartwig or SNAr Coupling SM2 Aminopyridine (N-Boc Piperazine) SM2->ImpurityB Palbociclib Palbociclib (Final API) ImpurityB->Palbociclib Acid Deprotection (HCl/IPA)

Figure 1: Formation of Impurity B (N-Boc Intermediate) via coupling of chloropyrimidine and aminopyridine precursors.[1]

Theoretical Elemental Analysis

To validate the identity of a synthesized batch of Impurity B HCl, we must first establish the theoretical mass fractions of its constituent elements.[1] This calculation assumes a stoichiometric 1:1 ratio of the free base to hydrochloric acid, which is typical for this mono-basic pyridine system.[1]

Molecular Weight Derivation

Using IUPAC standard atomic weights (rounded to 4 decimal places):

  • Carbon (C):

    
    [1]
    
  • Hydrogen (H):

    
     (37 from base + 1 from HCl)[1]
    
  • Nitrogen (N):

    
    [1]
    
  • Oxygen (O):

    
    [1]
    
  • Chlorine (Cl):

    
    [1]
    

Total Molecular Weight (MW):


[1]
Calculated Mass Percentages

The theoretical percentage for each element is calculated using the formula:


[1][3]
ElementAtom CountTotal Mass ( g/mol )Theoretical % (w/w)Tolerance (±0.4%)*
Carbon 29348.3159.63% 59.23 – 60.03%
Hydrogen 3838.306.56% 6.16 – 6.96%
Nitrogen 798.0516.79% 16.39 – 17.19%
Oxygen 464.0010.96% N/A (Calculated by diff)
Chlorine 135.456.07% 5.67 – 6.47%

*Note: The ±0.4% tolerance is the standard acceptance criterion for CHN combustion analysis in pharmaceutical R&D.

Analytical Methodologies & Protocols

Protocol A: Automated CHN Combustion Analysis

This method validates the organic framework.[1] A deviation in Carbon >0.5% often indicates trapped solvent (e.g., Isopropanol) or moisture, which is common in HCl salts.[1]

Workflow:

  • Sample Prep: Dry 50 mg of Impurity B HCl at 40°C under vacuum for 4 hours to remove surface moisture.

  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard (K factor determination).[1]

  • Combustion: Operate the analyzer (e.g., Elementar vario) at 1150°C with Oxygen boost to ensure complete oxidation of the pyridine ring.

  • Detection: Thermal Conductivity Detector (TCD) for

    
    , 
    
    
    
    , and
    
    
    .
Protocol B: Potentiometric Titration for Chloride

This is the "Truth Test" for the salt form.[1] It confirms if you have the Mono-HCl, Di-HCl, or free base.[1]

Theoretical Logic:

  • If Cl%

    
     6.07%, it is Mono-HCl .[1]
    
  • If Cl%

    
     11.4%, it is Di-HCl  (unlikely for this structure but possible).[1]
    
  • If Cl% < 1.0%, it is the Free Base or the salt has dissociated.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 150 mg of the sample in 50 mL of deionized water/methanol (80:20 v/v). The methanol aids solubility of the lipophilic N-Boc group.[1]

  • Acidification: Add 1 mL of 0.1 N

    
     to prevent silver oxide formation.
    
  • Titrant: Titrate with 0.1 N Silver Nitrate (

    
    ) standardized solution.[1]
    
  • Electrode: Use a Silver/Silver Chloride combination electrode.

  • Endpoint: Determine the inflection point of the potential (mV) vs. volume curve.

Calculation:


[1]
Analytical Decision Matrix

The following Graphviz diagram outlines the logic flow for interpreting the elemental analysis data.

Analysis_Logic Start Start: Elemental Data CheckCl Check Chlorine Content (Target: 6.07%) Start->CheckCl CheckCHN Check C/H/N Ratios CheckCl->CheckCHN Cl within ±0.3% Fail_Salt Fail: Incorrect Salt Form (Free Base or Di-HCl) CheckCl->Fail_Salt Cl deviates >1% Pass Pass: Confirmed Impurity B HCl CheckCHN->Pass All within ±0.4% Fail_Solvent Fail: Solvent Trapped (High C/H, Low N) CheckCHN->Fail_Solvent C > Theoretical Fail_Degradation Fail: Boc-Deprotected (Low C, High N) CheckCHN->Fail_Degradation C < Theoretical (Loss of t-Butyl)

Figure 2: Decision matrix for interpreting elemental analysis results of Palbociclib Impurity B HCl.

Significance in Drug Development[1]

Understanding the elemental composition of Impurity B HCl is not merely an academic exercise; it is a regulatory necessity under ICH Q3A(R2) guidelines.[1]

  • Process Control: A shift in the Nitrogen-to-Chlorine ratio during the synthesis of the intermediate alerts the process chemist to incomplete coupling or premature deprotection.[1]

  • Reference Standard Qualification: To use Impurity B as a quantitative standard in HPLC, its potency must be assigned.[1] This is calculated as:

    
    
    Accurate theoretical values are the denominator in this critical equation.[1]
    
  • Safety: The N-Boc group significantly alters the lipophilicity (LogP) compared to the parent drug.[1] Misidentifying this impurity could lead to incorrect toxicity assessments during preclinical bridging studies.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118906232, Pabociclib Impurity B Hydrochloride. Retrieved from [Link][1]

  • Veeprho. Palbociclib Impurity B (Structure & Synonyms). Retrieved from [Link][1][4]

  • American Chemical Society (ACS). Palbociclib Commercial Manufacturing Process Development. Organic Process Research & Development. Retrieved from [Link]

Sources

Methodological & Application

HPLC method development for Palbociclib Impurity B detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic HPLC Method Development for the Quantitation of Palbociclib Impurity B

Executive Summary

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Palbociclib, specifically targeting Impurity B . Identified as the N-Boc protected intermediate (tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate), Impurity B represents a critical process-related impurity.[1]

Due to the lipophilic nature of the tert-butoxycarbonyl (Boc) group, Impurity B exhibits significantly different retention behavior compared to the parent drug.[1] This protocol leverages these physicochemical differences to achieve baseline resolution (


) using a C18 stationary phase and an acidic mobile phase gradient.

Chemical Context & Method Strategy

The Analytes

Understanding the structural disparity is key to the separation strategy.

  • Palbociclib (API): Contains a secondary piperazine nitrogen (

    
    ) and a pyridine nitrogen (
    
    
    
    ).[1][2] It is highly soluble at pH
    
    
    4.[2]
  • Impurity B (N-Boc Intermediate): The piperazine nitrogen is protected by a Boc group.[1] This eliminates the primary basic center, significantly increasing the molecule's hydrophobicity (LogP) and altering its ionization profile.[1]

Method Development Logic
  • Stationary Phase: A C18 (Octadecyl) column is selected.[1] The non-polar interaction will strongly retain the hydrophobic Impurity B, while the polar, basic Palbociclib will elute earlier.

  • Mobile Phase pH: A pH of 2.0 - 2.5 (using Trifluoroacetic Acid) is chosen.[1]

    • Reason 1 (Solubility): Palbociclib solubility decreases sharply above pH 4.[] Acidic conditions ensure the API remains dissolved and prevents precipitation on-column.[1]

    • Reason 2 (Peak Shape): TFA acts as an ion-pairing agent, masking silanol interactions with the protonated piperazine of Palbociclib, resulting in sharper peaks.[1]

  • Detection: UV at 225 nm .[4] Both compounds share the pyrido[2,3-d]pyrimidin-7-one core, which absorbs strongly in this region.[1]

Experimental Protocol

Reagents and Materials
ReagentGrade/Specification
Palbociclib Reference Standard >99.0% Purity
Palbociclib Impurity B N-Boc Intermediate Standard (>95%)
Acetonitrile (ACN) HPLC Gradient Grade
Water Milli-Q / HPLC Grade
Trifluoroacetic Acid (TFA) HPLC Grade (>99.5%)
Diluent Water:Acetonitrile (50:50 v/v)
Chromatographic Conditions

This method uses a gradient elution to elute the polar API early and flush the late-eluting hydrophobic impurity.[1]

  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Inertsil ODS-3V or equivalent C18,

    
    , 
    
    
    
    or
    
    
    .[1]
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV @ 225 nm (Reference: 360 nm).[1]

  • Run Time: 25 minutes.

Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 40 60 Linear Gradient
18.0 10 90 Wash Impurities
20.0 10 90 Hold
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

Solution Preparation
  • Mobile Phase Preparation:

    • MP-A: Add 1.0 mL TFA to 1000 mL HPLC water. Mix and degas.

    • MP-B: Add 1.0 mL TFA to 1000 mL Acetonitrile. Mix and degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of Palbociclib Reference Standard into a 25 mL volumetric flask. Dissolve in Diluent.

  • Impurity Stock Solution (0.1 mg/mL): Accurately weigh 5 mg of Impurity B into a 50 mL volumetric flask. Dissolve in ACN (Impurity B is more soluble in organic solvent) and make up to volume with Diluent.

  • System Suitability Solution: Transfer 1.0 mL of Standard Stock and 0.5 mL of Impurity Stock into a 10 mL flask. Dilute to volume. (Contains Palbociclib at 100 µg/mL and Impurity B at 5 µg/mL).

Method Validation Strategy (Self-Validating System)

To ensure trustworthiness, the method must pass specific acceptance criteria before routine use.

System Suitability Criteria (SSC):

  • Resolution (

    
    ):  > 2.0 between Palbociclib and Impurity B.
    
  • Tailing Factor (

    
    ):  < 1.5 for Palbociclib peak.[1]
    
  • Theoretical Plates (

    
    ):  > 5000.[1]
    
  • Precision (RSD): < 2.0% for 6 replicate injections of the standard.

Linearity & Range:

  • Prepare 5 concentration levels of Impurity B ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.23%).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][5]

Visualizations

Separation Mechanism Logic

This diagram illustrates the physicochemical interactions driving the separation.

SeparationLogic Palbo Palbociclib (API) Polar Amine Available Col C18 Column (Hydrophobic Stationary Phase) Palbo->Col Weak Interaction (Elutes Early) Result Baseline Resolution (Rs > 2.0) Palbo->Result ImpB Impurity B N-Boc Protected (Lipophilic) ImpB->Col Strong Interaction (Elutes Late) ImpB->Result MP Mobile Phase (Acidic pH 2.0) MP->Palbo Protonates Piperazine (Increases Polarity) MP->ImpB No Protonation on Boc (Remains Neutral/Hydrophobic)

Caption: Physicochemical interaction map showing why the N-Boc Impurity B elutes later than the API.

Method Development Workflow

A step-by-step guide to the lifecycle of this specific method.

Workflow cluster_0 Phase 1: Scoping cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization S1 Identify Impurity B (N-Boc Intermediate) S2 Assess Solubility (pH < 4 required) S1->S2 SC1 Column Selection (C18 vs Phenyl-Hexyl) S2->SC1 SC2 Mobile Phase Scan (TFA vs Formic Acid) SC1->SC2 OP1 Gradient Tuning (Adjust %B slope) SC2->OP1 OP2 Finalize Detection (UV 225 nm) OP1->OP2 Val Validation (ICH Q2) Specificity, Linearity, Accuracy OP2->Val

Caption: Method development lifecycle from impurity identification to final ICH validation.

References

  • PubChem. Palbociclib Impurity B Hydrochloride (CID 118906232).[1] National Library of Medicine. Retrieved from [Link][1]

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study.[1][6][7] Journal of Pharmaceutical Research International.[6] Retrieved from [Link]

  • Ma, X., et al. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities.[1] Journal of AOAC International.[7][8] Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Reverse-Phase Chromatography for the Analysis of Palbociclib and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling for Palbociclib

Palbociclib is a first-in-class oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2] As a cornerstone of modern oncology therapeutics, ensuring the purity, safety, and efficacy of the Palbociclib drug substance and its formulated products is of paramount importance.[3][4] Impurity profiling is a critical component of the pharmaceutical quality control strategy, as even minute quantities of process-related impurities or degradation products can potentially impact the drug's safety and therapeutic effect.[5]

This comprehensive guide provides a detailed exploration of the reverse-phase high-performance liquid chromatography (RP-HPLC) conditions for the separation and quantification of Palbociclib and its known impurities. We will delve into the scientific rationale behind method development, present a robust, step-by-step analytical protocol, and discuss the validation parameters that ensure the trustworthiness of the results. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Palbociclib.

The Scientific Foundation: Method Development Strategy for Palbociclib

The development of a robust and reliable stability-indicating RP-HPLC method for Palbociclib and its impurities is underpinned by a thorough understanding of the physicochemical properties of the analyte and its related substances.

Physicochemical Properties of Palbociclib

Palbociclib is a dibasic compound with two pKa values: approximately 7.4 (attributed to the secondary piperazine nitrogen) and 3.9 (associated with the pyridine nitrogen).[6] Its solubility in aqueous media is highly pH-dependent, exhibiting good solubility at a pH at or below 4, with a significant decrease in solubility as the pH increases.[7][8] This behavior is a key consideration in the selection of an appropriate mobile phase pH to ensure good peak shape and retention. The LogP value of Palbociclib is approximately 0.99, indicating moderate hydrophobicity suitable for reverse-phase chromatography.[6]

Selection of Stationary and Mobile Phases

The goal of the chromatographic method is to achieve adequate separation of Palbociclib from its potential impurities. Given the moderate hydrophobicity of Palbociclib and its impurities, a C18 stationary phase is the most common and effective choice for separation. The selection of the mobile phase is critical for achieving the desired selectivity and resolution. A typical mobile phase for Palbociclib analysis consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.

The pH of the aqueous buffer is a crucial parameter. To ensure good peak shape for the basic Palbociclib molecule, the mobile phase pH should be controlled. Operating at a low pH (e.g., around 3-4) can protonate the basic nitrogens, leading to better peak symmetry. Alternatively, a mid-range pH (e.g., 5.7) can also be employed, depending on the specific impurities being targeted.[9] The use of ion-pairing reagents is generally not necessary for Palbociclib analysis.

Gradient elution is often preferred over isocratic elution for the analysis of impurities, as it allows for the separation of compounds with a wider range of polarities within a reasonable timeframe.[4] A gradient program typically starts with a higher proportion of the aqueous phase to retain and separate the more polar impurities, followed by a gradual increase in the organic modifier concentration to elute the main component (Palbociclib) and less polar impurities.

Known Impurities of Palbociclib

Several process-related and degradation impurities of Palbociclib have been identified and characterized.[3][10][11] These impurities can arise from the synthetic route or from the degradation of the drug substance under various stress conditions. A robust analytical method must be capable of separating and quantifying these impurities. Some of the key impurities include:

  • Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis of Palbociclib. Examples include 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one and tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.[11]

  • Degradation Impurities: These are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light. Forced degradation studies are essential to identify these potential impurities and to demonstrate the stability-indicating nature of the analytical method.[12][13] For Palbociclib, oxidative degradation can lead to the formation of N-oxide impurities.[10]

Experimental Protocol: A Validated RP-HPLC Method for Palbociclib Impurity Profiling

This section provides a detailed, step-by-step protocol for the analysis of Palbociclib and its impurities. This method is based on principles and conditions reported in the scientific literature and is designed to be a robust starting point for laboratory implementation.[4][14][15]

Materials and Reagents
  • Palbociclib reference standard and impurity reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water (HPLC grade)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV or photodiode array (PDA) detector. A Waters Alliance HPLC system or equivalent is suitable.[16]

  • Data acquisition and processing software (e.g., Empower).

Chromatographic Conditions
ParameterCondition
Column Inertsil ODS-3V (4.6 mm x 250 mm, 5 µm) or equivalent C18 column
Mobile Phase A 0.05 M Ammonium acetate buffer, pH adjusted to 5.7 with glacial acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
20
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm[9] or 263 nm[16]
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)
Solution Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 5.7 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Palbociclib reference standard in the diluent to obtain a final concentration of about 0.5 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of the relevant Palbociclib impurities in the diluent.

  • System Suitability Solution: Prepare a solution of Palbociclib (e.g., 0.5 mg/mL) spiked with a low level (e.g., 0.1%) of each known impurity.

  • Sample Solution Preparation: Accurately weigh and dissolve the Palbociclib drug substance or a powdered portion of the drug product in the diluent to obtain a final concentration of about 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

Palbociclib_Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh Palbociclib Reference Standard s3 Dissolve in Diluent (e.g., 0.5 mg/mL) s1->s3 s2 Weigh Palbociclib Sample s2->s3 h2 Inject Solutions (System Suitability, Standard, Sample) s3->h2 Inject Standard & Sample s4 Prepare System Suitability Solution (Spiked Impurities) s4->h2 Inject for SST h1 Set Chromatographic Conditions (Column, Mobile Phase, Gradient) h1->h2 h3 Acquire Data (UV Detection) h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Identify Impurities (by Relative Retention Time) d1->d2 d3 Quantify Impurities (% Area Normalization or External Standard) d2->d3 d4 Generate Report d3->d4 caption Figure 1: Analytical Workflow for Palbociclib Impurity Profiling by RP-HPLC.

Figure 1: Analytical Workflow for Palbociclib Impurity Profiling by RP-HPLC.

Trustworthiness: System Suitability and Method Validation

To ensure the reliability and validity of the analytical results, the HPLC system must meet predefined system suitability criteria, and the method must be validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability Testing (SST)

Before sample analysis, the system suitability solution is injected to verify the performance of the chromatographic system. Key SST parameters include:

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry Factor) for Palbociclib Peak ≤ 2.0Ensures good peak shape and minimizes integration errors.
Theoretical Plates (N) for Palbociclib Peak ≥ 2000Indicates column efficiency and good separation performance.
Resolution (Rs) between Palbociclib and adjacent impurity peaks ≥ 1.5Ensures baseline or near-baseline separation of critical peak pairs.
Relative Standard Deviation (RSD) for replicate injections of Palbociclib peak area ≤ 2.0%Demonstrates the precision of the injection and the stability of the system.
Method Validation

A comprehensive validation of the analytical method should be performed to demonstrate its suitability for its intended purpose. The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., from the limit of quantification to 150% of the specification limit for impurities).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of impurity is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This application note has provided a comprehensive overview of the reverse-phase HPLC conditions for the analysis of Palbociclib and its impurities. By understanding the physicochemical properties of Palbociclib and applying sound chromatographic principles, a robust and reliable method can be developed and validated. The detailed protocol and validation guidance presented herein serve as a valuable resource for analytical scientists and quality control professionals, contributing to the consistent quality and safety of this important anticancer therapeutic.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5330286, Palbociclib. Retrieved from [Link].

  • Ma, X., Liu, L., Cao, N., Zou, Q., Xiong, K., & Ouyang, P. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds.
  • Reddy, N. M., Prasad, K., Nandipati, R. S. R., Reddy, K. R. V. K., Vineela, K. R., Kumari, G. P., & Mulakayala, N. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 37, 698-706.
  • SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved from [Link].

  • Zhang, Y., Wang, Y., & Li, J. (2018). Analysis and synthesis of the related substances of palbociclib. Chinese Journal of New Drugs, 27(1), 58-62.
  • precisionFDA. (n.d.). PALBOCICLIB. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138112293, Palbociclib Impurity D. Retrieved from [Link].

  • Google Patents. (n.d.). US11065250B2 - Solid dosage forms of palbociclib.
  • Drugs.com. (2024). Palbociclib Monograph for Professionals. Retrieved from [Link].

  • Srikanth, D., Ganapaty, S., Reddy, P. M., Sowjanya, G., & Sunitha, K. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study.
  • PharmaCompass. (n.d.). Palbociclib | USP | Pharmacopoeia | Reference Standards. Retrieved from [Link].

  • ChemRxiv. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. Retrieved from [Link].

  • Venkateshwarlu, P., & Patel, M. M. (2021). Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research, 13(3), 166.
  • Kallepalli, B. R., & Annapurna, M. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). International Journal of Green Pharmacy, 12(1).
  • ResearchGate. (n.d.). Stress degradation studies of palbociclib. Retrieved from [Link].

  • Vidium Animal Health. (2022). Palbociclib Monograph.
  • Taro Pharmaceuticals. (2024).
  • U.S. Food and Drug Administration. (2019). Application Number: 212436Orig1s000 Product Quality Review(s). Retrieved from [Link].

  • Kallepalli, B. R., & Annapurna, M. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). International Journal of Green Pharmacy, 12(1).
  • JETIR. (n.d.). Analytical method development and validation for the simultaneous estimation of letrozole and palbociclib by using rp-hplc technique. Retrieved from [Link].

  • Research Journal of Pharmacy and Technology. (n.d.). UV Spectrophotometric and UPLC assay methods for the determination of Palbociclib in bulk and Tablet Dosage Form. Retrieved from [Link].

  • Xu, H., Zhang, C., Xu, Y., Liu, S., Hu, L., & Hu, W. (2018). Preparation of Palbociclib Capsules and Establishment of a HPLC Method for Determination of Its Related Substances. Chinese Journal of Pharmaceuticals, 49(2), 205-212.

Sources

Application Note: Optimized Mobile Phase Preparation for the Separation of Palbociclib and Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the development and quality control of Palbociclib. It provides a robust, self-validating protocol for the preparation of mobile phases optimized for the separation of Palbociclib from its critical process-related impurity, Impurity B (6-Acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one).

Introduction & Scientific Context

Palbociclib (IBRANCE®) is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6.[1] The separation of Palbociclib from its impurities is chromatographically challenging due to the molecule's basic nature (pKa ~7.4 and ~3.9) and the structural similarity of its process intermediates.

Target Impurity Profile:

  • Analyte: Palbociclib (Free Base)[1][2]

  • Target Impurity (Impurity B): 6-Acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[3]

    • Context: This is a key starting material/intermediate. Its separation is critical because it lacks the piperazine-pyridine side chain, significantly altering its polarity compared to the API.

Mechanistic Insight: Palbociclib exhibits pH-dependent solubility and ionization. At neutral pH, the piperazine ring is partially protonated. To achieve sharp peak shapes and reproducible retention times, the mobile phase pH must be buffered effectively to suppress secondary silanol interactions on the stationary phase. We utilize an Ammonium Acetate buffer (pH 5.7) .[4] This pH is chosen because:

  • It ensures the basic nitrogen atoms are in a controlled ionization state.

  • It is within the stable range for silica-based C18 columns.

  • It is volatile, making this method transferable to LC-MS applications if peak purity confirmation is required.

Reagents and Equipment

  • Water: Milli-Q Grade (Resistivity > 18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC Grade or higher.

  • Ammonium Acetate: HPLC Grade (High purity is critical to avoid baseline noise).

  • Glacial Acetic Acid: HPLC Grade (for pH adjustment).

  • Filtration: 0.22 µm Nylon or PVDF membrane filters (Nylon is preferred for basic compounds).

  • Column: Inertsil ODS-3V or equivalent C18 (150 x 4.6 mm, 5 µm).

Mobile Phase Preparation Protocol

Part A: Preparation of Buffer Solution (10 mM Ammonium Acetate, pH 5.7)

Rationale: A 10 mM ionic strength provides sufficient buffering capacity without causing pump seal precipitation.

  • Weighing: Accurately weigh 0.77 g of Ammonium Acetate.

  • Dissolution: Transfer to a 1000 mL volumetric flask. Add approximately 900 mL of Milli-Q water.

  • Mixing: Sonicate or stir until completely dissolved.

  • pH Adjustment (Critical Step):

    • Calibrate the pH meter using pH 4.0 and 7.0 standards.

    • Insert the pH electrode into the solution.

    • Dropwise, add Glacial Acetic Acid (approx. 0.5 - 1.0 mL) while stirring.

    • Target pH: 5.70 ± 0.05 .

  • Final Volume: Dilute to the 1000 mL mark with Milli-Q water. Mix well.

  • Filtration: Filter the buffer through a 0.22 µm Nylon membrane filter under vacuum. This removes particulates that can clog the UHPLC/HPLC frits.

Part B: Mobile Phase A (Buffer Phase)
  • Composition: 100% Buffer Solution (prepared above).

  • Degassing: Degas by ultrasonication for 10 minutes or use an inline degasser. Note: Ammonium acetate buffers can support bacterial growth; prepare fresh daily.

Part C: Mobile Phase B (Organic Phase)
  • Composition: 100% Acetonitrile.

  • Rationale: Acetonitrile provides lower backpressure and sharper peaks for Palbociclib compared to Methanol.

  • Degassing: Sonicate for 5 minutes.

Chromatographic Conditions & Gradient Table

To separate the early-eluting Impurity B (more polar core structure) from the late-eluting Palbociclib, a gradient elution is required.

System Parameters:

  • Flow Rate: 1.0 mL/min[5][6][7]

  • Column Temp: 30°C

  • Detection: UV @ 263 nm (Max absorption for Palbociclib)

  • Injection Volume: 10 µL

Gradient Profile:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event / State
0.0 9010Initial equilibration
5.0 9010Isocratic hold for Impurity B elution
20.0 4060Linear ramp to elute Palbociclib
25.0 4060Wash phase
25.1 9010Return to initial
30.0 9010Re-equilibration

Workflow Visualization (DOT Diagram)

The following diagram illustrates the logical flow of the mobile phase preparation and the separation mechanism.

MobilePhaseWorkflow Start Start: Reagent Selection Weigh Weigh 0.77g Ammonium Acetate (10mM Target) Start->Weigh Dissolve Dissolve in 900mL Milli-Q Water Weigh->Dissolve pH_Adjust Adjust pH to 5.7 ± 0.05 with Glacial Acetic Acid Dissolve->pH_Adjust Filter Filter (0.22 µm Nylon) & Degas pH_Adjust->Filter MP_A Mobile Phase A: Buffer (pH 5.7) Filter->MP_A Gradient Gradient Application (0-5 min: 10% B -> 20 min: 60% B) MP_A->Gradient MP_B Mobile Phase B: 100% Acetonitrile MP_B->Gradient Separation Separation Mechanism Gradient->Separation ImpurityB Impurity B Elution (More Polar, Early Eluting) Structure: Core Fused Ring Separation->ImpurityB Low % Organic Palbociclib Palbociclib Elution (Less Polar, Late Eluting) Structure: +Piperazine Side Chain Separation->Palbociclib High % Organic

Caption: Workflow for Ammonium Acetate buffer preparation and the resulting chromatographic separation logic.

System Suitability & Troubleshooting

To ensure the trustworthiness of this protocol, the following criteria must be met before analyzing samples.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Impurity B and any adjacent peak.

  • Tailing Factor (T): NMT 1.5 for the Palbociclib peak (Indicates successful silanol suppression).

  • Theoretical Plates (N): > 5000 for Palbociclib.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Drifting Retention Times pH fluctuation in Mobile Phase A.Re-prepare buffer; ensure pH meter is calibrated. Check for evaporation of organic modifier.
Broad Peaks / Tailing Secondary silanol interactions.Ensure pH is 5.[5][6]7. If using an older column, add 0.1% Triethylamine (TEA) to MP A (though not preferred for MS).
Baseline Noise Impure reagents or bacterial growth.Use HPLC-grade salts. Filter buffer daily. Flush system with 10% Methanol/Water.
High Backpressure Salt precipitation.Ensure mixing of MP A and B does not exceed solubility limits (10mM is safe for 90% ACN).

References

  • Pfizer Inc. (2015).[8] IBRANCE® (palbociclib) Capsules Prescribing Information. U.S. Food and Drug Administration.[4][8][9] Link

  • Xu, H., et al. (2018).[4] Preparation of Palbociclib Capsules and Establishment of a HPLC Method for Determination of Its Related Substances. Chinese Journal of Pharmaceuticals. Link

  • Srikanth, D., et al. (2021).[7][10] Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International. Link

  • PubChem. (n.d.). Palbociclib Compound Summary. National Center for Biotechnology Information. Link

  • ChemRxiv. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. Link

Sources

Application Note: Solubilization and Stock Preparation of Palbociclib Impurity B Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the solubilization, handling, and storage of Palbociclib Impurity B Hydrochloride . While "Impurity B" designations can vary by pharmacopeia (USP/EP) or synthesis route, this guide addresses the physicochemical properties common to Palbociclib structural analogs and their hydrochloride salts (e.g., N-Boc intermediates or degradants like CAS 1883672-48-7).[1][2]

The hydrochloride salt form introduces specific challenges: while it theoretically enhances aqueous solubility compared to the free base, the lipophilic core of the pyridopyrimidine scaffold often leads to disproportionation and precipitation in neutral buffers (pH > 4.5). This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock solutions to ensure thermodynamic stability and accurate quantitation in downstream HPLC or biological assays.[2]

Chemical Identity & Safety Profile

Before breaking the containment seal, verify the compound identity and safety parameters.

PropertySpecification
Compound Class CDK4/6 Inhibitor Analog / Intermediate
Salt Form Hydrochloride (HCl)
Appearance Yellow to Orange Crystalline Powder
Hygroscopicity Moderate (HCl salts are often hygroscopic)
Handling Level OEB 4 / 5 (High Potency)
Primary Hazard Reproductive Toxicity / Specific Target Organ Toxicity

CRITICAL SAFETY WARNING: Palbociclib and its impurities are potent bioactive compounds.[2] All weighing and solvation must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Isolator .[2] Double-gloving and respiratory protection (P3/N95 minimum) are mandatory if outside containment.[1][2]

Solubility Logic: The "Why" Behind the Solvent Choice

Understanding the thermodynamics of solvation is critical for stable stock preparation.

  • The pH-Solubility Trap: Palbociclib analogs exhibit pH-dependent solubility.[1][2] The HCl salt is soluble in acidic media (pH < 4).[2] However, adding the salt directly to a neutral buffer (like PBS, pH 7.4) often causes the HCl to dissociate and the local pH to rise, leading to the precipitation of the insoluble free base.

  • The DMSO Advantage: DMSO is aprotic and possesses a high dielectric constant. It effectively solvates the hydrophobic core of the molecule and disrupts the crystal lattice energy of the salt without relying on protonation states.

  • Water Intolerance: Long-term storage in aqueous solution is contraindicated due to potential hydrolysis of the salt or oxidation of the pyridine ring (N-oxide formation).[1][2]

Decision Matrix: Solvent Selection

SolventSelection Start Start: Palbociclib Impurity B HCl AppType Downstream Application? Start->AppType HPLC Analytical (HPLC/LC-MS) AppType->HPLC Bio Biological Assay (Cell/Enzyme) AppType->Bio Solvent1 Primary Solvent: Anhydrous DMSO (Target: 10 mM - 50 mM) HPLC->Solvent1 Bio->Solvent1 Dilution1 Dilute with Mobile Phase (Acetonitrile/Water + 0.1% FA) Solvent1->Dilution1 Dilution2 Dilute into Media (Max 0.5% DMSO final) Solvent1->Dilution2 Success Ready for Injection Dilution1->Success PrecipCheck CRITICAL: Check for Precipitation (Is Media pH > 7?) Dilution2->PrecipCheck PrecipCheck->Success No Warning Risk: Free Base Precipitation Action: Sonicate / Lower Conc. PrecipCheck->Warning Yes

Figure 1: Solvent selection logic emphasizing DMSO as the universal primary solvent to avoid pH-induced precipitation.

Protocol A: Preparation of Primary Stock Solution (DMSO)

Target Concentration: 10 mM (Recommended) or up to 50 mg/mL (Maximum). Materials: Anhydrous DMSO (≥99.9%, stored over molecular sieves), Amber glass vials (silanized preferred).[2]

Step-by-Step Methodology
  • Equilibration: Allow the vial of Impurity B HCl to equilibrate to room temperature before opening to prevent condensation (hygroscopicity management).

  • Gravimetry:

    • Place a sterile, amber glass vial on a 5-digit analytical balance inside the containment hood.

    • Weigh approximately 5 mg of the substance. Record the exact mass (

      
      ).
      
  • Calculation:

    • Calculate the required volume of DMSO (

      
      ) using the formula:
      
      
      
      
      [1][2]
    • Note: Ensure you use the Molecular Weight of the Salt Form , not the free base.

  • Solvation:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonication (Conditional): If visible particles remain, sonicate in a water bath at ambient temperature for 2-5 minutes.[1][2] Warning: Do not heat above 40°C to prevent degradation.[2]

  • Inspection: Hold the vial against a light source. The solution must be completely clear yellow/orange with no Tyndall effect (scattering from undissolved micro-particles).[2]

  • Aliquot & Storage:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Working Standards (Aqueous)

Purpose: For cell culture dosing or HPLC linearity curves.

The "Crash" Method (Minimizing Precipitation Risk)[2]

When moving from DMSO to aqueous media, the rapid change in polarity can force the lipophilic drug out of solution.

  • Preparation of Diluent:

    • For HPLC: Use 50:50 Water:Acetonitrile with 0.1% Formic Acid.[2] The acid maintains the protonated state, ensuring solubility.

    • For Cell Culture: Use pre-warmed media (37°C).[1][2]

  • Stepwise Dilution:

    • Do not add the stock directly to a large volume of static buffer.

    • Place the pipette tip containing the DMSO stock subsurface into the vortexing diluent.

    • Eject slowly to ensure immediate dispersion.[2]

  • Limit of Solubility:

    • In neutral buffers (PBS, pH 7.4), keep the final concentration < 10 µM . Above this threshold, the risk of micro-precipitation increases significantly.

Quality Control & Validation

A dissolved solution must be validated before use in critical assays.[2]

MethodAcceptance Criteria
Visual Inspection Clear, particle-free solution under bright light.[1][2]
UV-Vis Spectrophotometry Absorbance scan (200-400 nm).[1][2] Compare

to reference.[1][2] Consistent Absorbance at varying dilutions (Linearity

).[1][2]
HPLC Purity Check Inject the stock (diluted in mobile phase). Purity should match the Certificate of Analysis (CoA). New peaks indicate solvation-induced degradation.[1][2]
Workflow: Handling & Validation

Workflow Weigh 1. Weigh (Anti-static) Solvate 2. Add DMSO (Vortex/Sonicate) Weigh->Solvate Inspect 3. Visual Inspection (Tyndall Effect) Solvate->Inspect Filter 4. Filter (Optional) (0.22 µm PTFE) Inspect->Filter If particles persist QC 5. QC Check (UV/HPLC) Inspect->QC If clear Filter->QC Store 6. Store -20°C (Desiccated) QC->Store

Figure 2: Operational workflow for the preparation and validation of the stock solution.

Troubleshooting Guide

  • Issue: Solution turns cloudy upon adding to PBS.

    • Root Cause:[2][3][4][5][] pH shock causing disproportionation to free base.[2]

    • Solution: Acidify the working solution slightly (if assay permits) or reduce the final concentration.[2] Ensure DMSO concentration is < 0.5% but sufficient to aid solubility.

  • Issue: Recovery is lower than expected in HPLC.

    • Root Cause:[2][3][4][5][] Adsorption to plasticware.[2] Palbociclib analogs are hydrophobic.[2]

    • Solution: Use Low-Retention pipette tips and Glass inserts for HPLC vials.[1][2] Avoid polypropylene storage for low-concentration working solutions (< 1 µM).[1][2]

References

  • PubChem. Pabociclib Impurity B Hydrochloride (Compound Summary). National Library of Medicine.[2] Link[1][2]

  • U.S. Food and Drug Administration (FDA). Center for Drug Evaluation and Research: Application Number 207103Orig1s000 (Ibrance) - Chemistry Review.[1][2] (2015).[1][2] Link

  • MedKoo Biosciences. Palbociclib HCl Product Data Sheet & Solubility Profile.[2]Link[1][2]

  • Cayman Chemical. Palbociclib (PD 0332991) HCl Application Note.[2]Link

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2] Link

Sources

Application Note: Determination of Palbociclib Impurity B Retention Time Using a USP-Compliant HPLC Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palbociclib is a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and a critical therapeutic agent in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] The manufacturing process and storage of Palbociclib can lead to the formation of various process-related impurities and degradation products.[3] Rigorous analytical control of these impurities is essential to ensure the safety, efficacy, and quality of the final drug product.[2][4]

Palbociclib Impurity B, chemically known as tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, is a significant process-related impurity.[5][] Its structure is closely related to the active pharmaceutical ingredient (API), necessitating a robust and specific analytical method for its detection and quantification.

This application note provides a detailed protocol for the determination of the retention time of Palbociclib Impurity B using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed and validated according to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[7][8][9] The method described herein is designed for use by researchers, scientists, and drug development professionals in a quality control setting.

Scientific Rationale and Method Design

The chromatographic separation of Palbociclib from its impurities is typically achieved using RP-HPLC due to the non-polar nature of the parent molecule and its related substances.[1][10][11] The choice of a C18 stationary phase provides a versatile platform for the separation of a wide range of compounds based on their hydrophobicity.

A gradient elution is employed to ensure adequate separation of all potential impurities, which may have a broad range of polarities, within a reasonable analysis time.[10][12] The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer helps to control the ionization state of the analytes, thereby ensuring reproducible retention times. The gradient elution, with a programmed increase in the organic modifier concentration, allows for the efficient elution of more hydrophobic impurities.

The detection wavelength is selected based on the UV absorption maxima of Palbociclib and its impurities, ensuring high sensitivity for all components of interest.[10]

Experimental Protocol

Materials and Reagents
  • Palbociclib Reference Standard (CRS)

  • Palbociclib Impurity B Reference Standard

  • Acetonitrile (HPLC grade)

  • Perchloric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm nylon membrane filters

Instrumentation

A validated HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required. Data acquisition and processing should be performed using a validated chromatography data system.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Palbociclib and its impurities.

ParameterCondition
Column InertSustain C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Perchloric acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
20
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm[10]
Injection Volume 10 µL
Run Time 40 minutes
Preparation of Solutions

3.4.1 Standard Stock Solution (Palbociclib) Accurately weigh about 25 mg of Palbociclib CRS into a 50 mL volumetric flask. Add approximately 30 mL of diluent (Mobile Phase A:Mobile Phase B, 80:20 v/v) and sonicate to dissolve. Dilute to volume with the diluent and mix well.

3.4.2 Impurity B Stock Solution Accurately weigh about 5 mg of Palbociclib Impurity B CRS into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

3.4.3 System Suitability Solution (Spiked Standard) Transfer 5.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity B Stock Solution into a 50 mL volumetric flask. Dilute to volume with the diluent and mix well. This solution contains Palbociclib and Impurity B.

3.4.4 Sample Solution Accurately weigh and transfer a quantity of the test sample equivalent to about 25 mg of Palbociclib into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Mix well and filter through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

System Suitability

As per USP <621>, system suitability tests are an integral part of the analytical procedure.[8][9][13] Before performing the analysis, the chromatographic system must be equilibrated by pumping the mobile phase through the column until a stable baseline is achieved.

Inject the System Suitability Solution and record the chromatograms. The system is deemed suitable for use if the following criteria are met:

ParameterRequirement
Resolution The resolution between the Palbociclib peak and the Palbociclib Impurity B peak is not less than 2.0.
Tailing Factor The tailing factor for the Palbociclib peak is not more than 2.0.
Relative Standard Deviation (RSD) The RSD for the peak area of Palbociclib from six replicate injections is not more than 2.0%.

Procedure and Determination of Retention Time

  • Inject the diluent as a blank to ensure that there are no interfering peaks at the retention times of Palbociclib and Impurity B.

  • Inject the System Suitability Solution to verify the performance of the chromatographic system.

  • Inject the Sample Solution and record the chromatogram.

  • Identify the peaks of Palbociclib and Impurity B in the sample chromatogram by comparing their retention times with those obtained from the System Suitability Solution.

Under the specified chromatographic conditions, the expected relative retention time (RRT) for Palbociclib Impurity B is approximately 1.2 to 1.5 relative to the Palbociclib peak. The absolute retention time can vary depending on the specific HPLC system, column, and mobile phase preparation. Therefore, it is crucial to co-inject a standard of Impurity B or use a spiked sample to confirm its identity and retention time.

Data Interpretation and Reporting

The retention time of Palbociclib Impurity B should be reported from the chromatogram of the Sample Solution. The identification of the impurity is confirmed if its retention time corresponds to that of the Impurity B peak in the System Suitability Solution chromatogram. The amount of Impurity B in the sample can be quantified using the peak area response and the concentration of the Impurity B standard.

Workflow Diagram

G cluster_data Data Analysis prep_std Prepare Palbociclib Standard Solution prep_sss Prepare System Suitability Solution (Spiked Standard) prep_std->prep_sss prep_imp Prepare Impurity B Standard Solution prep_imp->prep_sss inject_sss Inject System Suitability Solution prep_sss->inject_sss prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate Equilibrate HPLC System inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_sss check_sst Check System Suitability Criteria inject_sss->check_sst identify Identify Peaks by Retention Time inject_sss->identify check_sst->equilibrate Fail check_sst->inject_sample Pass inject_sample->identify quantify Quantify Impurity B identify->quantify report Report Results quantify->report

Caption: Workflow for the Identification and Quantification of Palbociclib Impurity B.

Conclusion

This application note details a robust and reliable RP-HPLC method for determining the retention time of Palbociclib Impurity B in accordance with USP principles. Adherence to the outlined protocol, including rigorous system suitability checks, will ensure accurate and reproducible results, which are critical for the quality control of Palbociclib drug substances and products.

References

  • Srikanth, D., Ganapaty, S., Reddy, P. M., Sowjanya, G., & Sunitha, K. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study.
  • ChemRxiv. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy.
  • ResearchGate. (2025). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study.
  • Agilent. (n.d.). Revisions per USP 621.
  • USP-NF. (2021).
  • Journal of AOAC INTERNATIONAL. (2019). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds.
  • USP-NF. (2023).
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • Patsnap. (2020). Method for separating and determining palbociclib and impurities thereof.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • uspbpep.com. (n.d.).
  • Asian Journal of Chemistry. (2025).
  • PubChem. (n.d.). Pabociclib Impurity B Hydrochloride.
  • BOC Sciences. (n.d.). N-BOC Palbociclib.
  • SynThink. (n.d.).
  • Veeprho. (n.d.). Palbociclib Impurity B.
  • Pharmaffili
  • Google Patents. (2018). US11065250B2 - Solid dosage forms of palbociclib.
  • Product Monograph Template - Standard. (2025). Palbociclib tablets.
  • Pfizer. (n.d.). PALBOCICLIB IBRANCE®.
  • USP. (2017). Commentary USP 40–NF 35, First Supplement.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Resolution of Palbociclib and Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving a common chromatographic challenge: the separation of Palbociclib from its process-related impurity, Impurity B. This guide is designed for researchers, analytical chemists, and quality control professionals working on the development and validation of analytical methods for Palbociclib. We will explore the underlying chemical principles governing the separation and provide a systematic, step-by-step approach to troubleshoot and enhance peak resolution.

Understanding the Challenge: Palbociclib and Impurity B

Palbociclib is a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6, used in the treatment of HR-positive, HER2-negative breast cancer.[1][2][3][4] Impurity B, also known as N-Boc Palbociclib, is a common process-related impurity.[5][]

The key to their separation lies in their structural difference. Impurity B contains a tert-butoxycarbonyl (Boc) protecting group on the piperazine moiety.[5][] This group makes Impurity B more hydrophobic (less polar) and larger than the parent Palbociclib molecule. Furthermore, the Boc group masks the basic secondary amine on the piperazine ring, significantly altering its ionization potential compared to Palbociclib, which has two key basic centers with pKa values of approximately 7.4 and 3.9.[4] This difference in polarity and ionization is the primary lever we will use to achieve chromatographic resolution.

G cluster_0 Palbociclib cluster_1 Impurity B P Structure of Palbociclib (More Polar) Piperazine N-H is basic (pKa ~7.4) I Structure of Impurity B (Less Polar) Piperazine N is protected by Boc group (Non-basic at this position) P->I Structural Difference: Boc-protecting group on Piperazine

Caption: Structural comparison of Palbociclib and Impurity B.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution (co-elution) between Palbociclib and Impurity B?

Poor resolution is typically a result of insufficient selectivity or efficiency in the chromatographic system. Given that Impurity B is more hydrophobic, it will naturally have a longer retention time than Palbociclib on a reversed-phase column. If they are co-eluting, it means the conditions are not allowing the stationary phase to adequately differentiate between their polarities. This can be due to an overly strong mobile phase (too much organic solvent), a suboptimal pH, or a column that lacks the necessary efficiency.

Q2: What is the most critical parameter to adjust first for improving resolution?

For this specific pair of analytes, mobile phase pH is often the most impactful initial parameter to investigate. The reason is the significant difference in the ionizability of the piperazine nitrogen. By adjusting the pH, you can control the charge state of Palbociclib, drastically changing its polarity and retention, while the corresponding nitrogen on Impurity B remains uncharged. This maximizes the physicochemical difference between the two molecules, making separation easier. After pH, adjusting the organic solvent strength is the next most effective step.

Q3: How do I know if my resolution is sufficient for a validated method?

According to regulatory guidelines like the ICH Q2(R1) and pharmacopeial standards, the resolution (Rs) between two peaks should ideally be Rs ≥ 2.0 .[7][8] A value of 1.5 is often considered the minimum for baseline separation in quantitative analysis. Resolution is calculated using the following formula:

  • Rs = 2(RT₂ - RT₁) / (W₁ + W₂)

    • Where RT₁ and RT₂ are the retention times of the two peaks.

    • W₁ and W₂ are the peak widths at the base.

Q4: Can my sample preparation or injection solvent affect the resolution?

Absolutely. Injecting a sample dissolved in a solvent that is much stronger (less polar) than the initial mobile phase can cause peak distortion and broadening, which directly harms resolution.[9] This is especially true for early eluting peaks. Best practice dictates that the sample should be dissolved in the initial mobile phase or a weaker solvent whenever possible.

Part 2: Systematic Troubleshooting Guide

If you are facing a resolution issue, follow this systematic approach. Do not change multiple parameters at once. Make a single, logical adjustment, observe the result, and then proceed.

Troubleshooting_Flowchart start_node START: Poor Resolution (Rs < 2.0) process_node1 Adjust Mobile Phase pH (Target pH 2.5-3.5 or 8.5-9.5) start_node->process_node1 Step 1: Primary Control decision_node decision_node process_node process_node end_node SUCCESS: Resolution Rs ≥ 2.0 Proceed to Validation decision_node1 Rs ≥ 2.0? process_node1->decision_node1 decision_node1->end_node Yes process_node2 Step 2: Fine-Tuning Decrease % Organic Solvent (e.g., in 2-5% increments) decision_node1->process_node2 No decision_node2 Rs ≥ 2.0? process_node2->decision_node2 decision_node2->end_node Yes process_node3 Step 3: Selectivity Change Switch Organic Solvent (ACN to MeOH or vice-versa) decision_node2->process_node3 No decision_node3 Rs ≥ 2.0? process_node3->decision_node3 decision_node3->end_node Yes process_node4 Step 4: Efficiency Boost Decrease Flow Rate OR Increase Column Temperature decision_node3->process_node4 No decision_node4 Rs ≥ 2.0? process_node4->decision_node4 decision_node4->end_node Yes process_node5 Step 5: Hardware Change Use Longer Column or Column with Different Selectivity (e.g., Phenyl-Hexyl) decision_node4->process_node5 No process_node5->end_node

Caption: A logical flowchart for troubleshooting Palbociclib peak resolution.

Mobile Phase Optimization (The Primary Control)

The mobile phase is the most powerful tool for manipulating reversed-phase separations.

  • Causality: Palbociclib has a basic piperazine nitrogen (pKa ~7.4) and a pyridine nitrogen (pKa ~3.9).[4] At a low pH (e.g., pH 2.5-3.5), both nitrogens will be protonated, making Palbociclib highly polar and weakly retained. At a high pH (e.g., 9.5), the piperazine nitrogen will be largely neutral, increasing its retention. Impurity B's piperazine nitrogen is non-basic due to the Boc group. By choosing a pH far from Palbociclib's pKa values, you maximize the polarity difference. A low pH is often preferred for good peak shape on silica-based C18 columns.

  • Experimental Protocol:

    • Prepare Aqueous Buffer: Start with a low pH buffer. A common choice is 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water. For higher pH, a 10-20 mM ammonium bicarbonate or ammonium formate buffer is suitable, but ensure your column is stable at high pH.

    • pH Measurement: Before adding the organic solvent, accurately measure and adjust the pH of the aqueous component using a calibrated pH meter.

    • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., Acetonitrile).

    • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Causality: In reversed-phase chromatography, decreasing the concentration of the organic solvent (the "strong" solvent) makes the mobile phase more polar. This increases analyte retention times because the analytes will spend more time partitioned into the non-polar stationary phase. Longer retention generally leads to better separation, as it gives the column more time to resolve the peaks.

  • Experimental Protocol:

    • Establish a Baseline: Note the retention times and resolution with your current method.

    • Incremental Decrease: Decrease the percentage of your organic solvent (e.g., Acetonitrile) by 2-5%. For example, if you are using 40% Acetonitrile, try 38% or 35%.

    • Equilibrate and Inject: Ensure the system is fully equilibrated with the new mobile phase composition before the next injection.

    • Evaluate: Assess the change in resolution. You should see an increase in retention time for both peaks and, hopefully, an increase in the distance between them.

  • Causality: Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes and the stationary phase, which can alter chromatographic selectivity. ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding. Switching from one to the other (or using a ternary mixture) can sometimes change the elution order or significantly improve the spacing between two closely eluting peaks.

  • Experimental Protocol:

    • Substitute Solvent: Replace the ACN in your mobile phase with an equivalent strength of MeOH. Note that MeOH is a weaker solvent, so you may need a higher percentage to achieve similar retention times. A good starting point is to replace a 40:60 ACN:Water mobile phase with a 50:50 MeOH:Water mobile phase.

    • Equilibrate and Inject: Equilibrate the column thoroughly and analyze your sample.

    • Compare Chromatograms: Compare the selectivity and resolution to your ACN method.

Impact of Chromatographic Parameters

The following table summarizes how to adjust key parameters and the scientific reason for the expected outcome.

ParameterRecommended AdjustmentScientific Rationale & Expected Outcome
Mobile Phase pH Adjust to >2 pH units away from analyte pKa (e.g., pH < 2.0 or > 9.4)Maximizes the difference in ionization state and polarity between Palbociclib and the non-ionizable Impurity B, leading to a significant change in selectivity and improved resolution.
% Organic Decrease in 2-5% incrementsIncreases analyte retention times (k'). According to the resolution equation, higher k' values generally lead to better resolution, up to a point (k' between 2 and 10 is ideal).[10]
Flow Rate Decrease (e.g., from 1.0 mL/min to 0.8 mL/min)Increases column efficiency (N) by moving closer to the optimal flow rate on the Van Deemter curve. This results in sharper peaks and better resolution, at the cost of a longer analysis time.[9]
Temperature Increase (e.g., from 30°C to 40°C)Decreases mobile phase viscosity, which can improve efficiency (N). It also affects retention and can sometimes alter selectivity (α), potentially improving resolution.[9][11]
Column Length Increase (e.g., from 150 mm to 250 mm)Increases the number of theoretical plates (N) proportionally. Doubling column length roughly increases resolution by a factor of √2 (~1.4).
Particle Size Decrease (e.g., from 5 µm to <2 µm, requires UHPLC)Dramatically increases column efficiency (N), leading to very sharp peaks and significantly improved resolution.
Column and Hardware Considerations

If mobile phase optimization is insufficient, consider hardware changes.

  • Column Chemistry: While C18 is the workhorse, not all C18 columns are the same. A C18 with a different bonding density or end-capping might provide the needed selectivity. Alternatively, a Phenyl-Hexyl phase can offer different selectivity through pi-pi interactions with the aromatic rings in Palbociclib and Impurity B.

  • Column Dimensions: Using a longer column (e.g., 250 mm instead of 150 mm) increases the theoretical plates and provides more opportunity for separation.[9] Similarly, moving to columns with smaller particles (e.g., sub-2 µm, requiring a UHPLC system) provides a major boost in efficiency and resolution.[12]

Part 3: Method Validation and System Suitability

Once you have achieved satisfactory resolution, the method's suitability for its intended purpose must be demonstrated through validation, following guidelines such as ICH Q2(R1).[7][13] Before running any sample set, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.

Table: Typical System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0Ensures the peaks of interest are adequately separated for accurate quantification.
Tailing Factor (Tf) 0.8 – 1.5Measures peak symmetry. Tailing or fronting can indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000 (Typical)A measure of column efficiency. Higher numbers indicate sharper peaks.
%RSD of Peak Area ≤ 2.0% (for 5-6 replicate injections)Demonstrates the precision and reproducibility of the injector and system.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). LCGC North America. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. (2025). ChemRxiv. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]

  • Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole. (2017). Taylor & Francis Online. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • Analytical method development and validation for the simultaneous estimation of letrozole and palbociclib by using rp-hplc technique. (2020). JETIR. [Link]

  • A Review on Analytical Method Development and Validation of Palbociclib. (2025). ResearchGate. [Link]

  • Quality by design (QBD) based Development and Validation of RP-HPLC method for palbociclib in capsule dosage form. (2025). International Journal of Pharmacy and Natural Medicines. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Palbociclib Monograph for Professionals. (2024). Drugs.com. [Link]

  • Pabociclib Impurity B Hydrochloride. PubChem, National Institutes of Health. [Link]

  • Palbociclib Impurity B. Veeprho. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • pms-PALBOCICLIB (palbociclib) Product Monograph. (2024). Pharmascience. [Link]

  • Palbociclib Monograph. (2022). Vidium Animal Health. [Link]

  • Palbociclib. PubChem, National Institutes of Health. [Link]

  • Palbociclib-impurities. Pharmaffiliates. [Link]

  • pms-PALBOCICLIB (palbociclib) Product Monograph. (2025). Pharmascience. [Link]

  • IBRANCE - European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Palbociclib (Breast) - Quick Reference Guide. (2026). The Clatterbridge Cancer Centre. [Link]

Sources

Stability of Palbociclib Impurity B Hydrochloride in solution over 24 hours

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palbociclib Impurity B Hydrochloride Stability Guide

Part 1: Technical Snapshot & Identification

Subject: Palbociclib Impurity B Hydrochloride Primary Chemical Identity: N-Boc Palbociclib Hydrochloride CAS Number: 1883672-48-7 (Salt form); 1651214-74-2 (Free base) Chemical Name: tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate hydrochloride.[1]

Critical Disclaimer: In the pharmaceutical industry, "Impurity B" is a non-specific designation that varies by pharmacopoeia (EP/USP) and vendor. While most commercial certificates of analysis (CoAs) identify the N-Boc intermediate as Impurity B, some sources may refer to the pyrimidine starting material (CAS 571189-64-5). This guide specifically addresses the N-Boc Palbociclib Hydrochloride (CAS 1883672-48-7), as the "Hydrochloride" designation confirms this specific salt form.

Part 2: Stability Profile (24-Hour Window)

The stability of Palbociclib Impurity B Hydrochloride in solution is governed by the lability of the tert-butyloxycarbonyl (Boc) protecting group. As a hydrochloride salt, the compound carries its own acidic counterion, which creates an intrinsic risk of auto-catalyzed deprotection in solution.

Stability Matrix: 24-Hour Solution Viability
Solvent SystemTemperatureStability StatusRisk Factor
DMSO (Anhydrous) 20°C - 25°CStable Low. Best for stock solutions.
Methanol (HPLC Grade) 2-8°CStable Low.[2] Preferred for working standards.
Acetonitrile:Water (50:50) 15°C (Autosampler)Stable Low/Moderate. Ensure neutral pH.
Acidic Aqueous (pH < 4) AnyUnstable High. Rapid Boc-deprotection to Palbociclib.
Basic Aqueous (pH > 9) AnyUnstable Moderate. Risk of acetyl hydrolysis.

Key Finding: In a verified stability-indicating assay, sample solutions of Palbociclib and its impurities (including N-Boc derivatives) remained stable for 24 hours at 15°C in a controlled mobile phase environment [1].

Part 3: Troubleshooting Guide (FAQs)

Q1: I see a new peak eluting earlier than Impurity B in my HPLC chromatogram after 12 hours. What is it? A: This is likely Palbociclib (API) itself.

  • Mechanism: The hydrochloride salt creates a localized acidic microenvironment in solution. If dissolved in unbuffered water or left at room temperature, the acid catalyzes the removal of the Boc group.

  • Solution: Lower the autosampler temperature to 4°C–10°C and ensure your diluent is not acidified (avoid using 0.1% TFA as a diluent for this specific impurity if possible; use neutral methanol/water first).

Q2: The Impurity B standard is not dissolving completely in my mobile phase. A: The hydrochloride salt is generally more soluble in polar organic solvents than the free base, but solubility can be kinetic.

  • Protocol: Dissolve the solid in 100% DMSO or Methanol first to create a concentrated stock, then dilute into the mobile phase. Do not attempt to dissolve directly into a high-water content mobile phase.

Q3: Can I store the stock solution for use next week? A: No.

  • Reasoning: Even in DMSO, trace moisture can facilitate slow hydrolysis over days.

  • Recommendation: Prepare fresh daily. If storage is absolute, freeze aliquots at -20°C in amber glass vials, but validate this internally.

Part 4: Experimental Protocol

Workflow: Preparation of Stable Standard Solution
  • Weighing: Accurately weigh 5.0 mg of Palbociclib Impurity B Hydrochloride into a volumetric flask.

  • Primary Dissolution: Add 2.0 mL of DMSO or Methanol . Sonicate for 30 seconds. Ensure complete dissolution (solution should be clear yellow/orange).

  • Dilution: Dilute to volume with the mobile phase (e.g., Ammonium Acetate buffer: Acetonitrile).

    • Critical Step: If the mobile phase is acidic (contains Formic acid/TFA), keep the solution on ice immediately.

  • Storage: Transfer to an amber HPLC vial. Place in the autosampler set to 10°C or lower .

  • Analysis: Inject within 24 hours.

Part 5: Degradation Pathway & Decision Logic

The following diagram illustrates the critical degradation pathway you must prevent during the 24-hour window.

Palbociclib_Impurity_Stability cluster_legend Mechanism of Action ImpurityB Palbociclib Impurity B HCl (N-Boc Intermediate) AcidicCond Acidic Solution (pH < 4 or Unbuffered Water) ImpurityB->AcidicCond Dissolution NeutralCond Neutral Solvent (DMSO/MeOH, 2-8°C) ImpurityB->NeutralCond Dissolution Palbociclib Degradant: Palbociclib (API) (Loss of Boc Group) AcidicCond->Palbociclib Rapid Hydrolysis (Boc Deprotection) StableState Stable for 24 Hours (Valid Analysis) NeutralCond->StableState Maintained Integrity Mechanism HCl salt provides intrinsic acidity. Must buffer or keep cold to prevent conversion to Parent API.

Caption: Stability logic flow for Palbociclib Impurity B HCl. Acidic conditions accelerate conversion to the parent API (Palbociclib).

References

  • ChemRxiv . "Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy". ChemRxiv Preprint. Available at: [Link]

  • PubChem . "Pabociclib Impurity B Hydrochloride (Compound Summary)". National Library of Medicine. Available at: [Link]

Sources

Optimizing Column Temperature for Palbociclib Impurity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical role of column temperature in the High-Performance Liquid Chromatography (HPLC) analysis of Palbociclib and its impurities. Ensuring the quality, safety, and efficacy of Palbociclib, a selective CDK4/6 inhibitor, necessitates robust analytical methods capable of accurately profiling process-related compounds, synthetic intermediates, and degradation products.[1] Column temperature is a powerful yet often underutilized parameter for achieving optimal separation.

This document is structured to provide both foundational knowledge and practical troubleshooting advice, empowering you to refine your analytical methods with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: Why is column temperature a critical parameter in the HPLC analysis of Palbociclib impurities?

Column temperature is a crucial parameter because it directly influences several key aspects of the chromatographic separation.[2][3] It affects the viscosity of the mobile phase, the kinetics of analyte interaction with the stationary phase, and the solubility of Palbociclib and its impurities.[][5] Proper temperature control ensures consistent and reproducible results, which is vital for regulatory compliance and product quality assessment.[2] Even minor temperature fluctuations can lead to significant shifts in retention time, making peak identification and quantification unreliable.[6]

Q2: What is the typical starting column temperature for Palbociclib impurity analysis?

Many published methods for Palbociclib analysis utilize temperatures ranging from ambient (around 25°C) to slightly elevated temperatures, such as 30°C or 40°C.[7][8] A common starting point for method development is often around 30-40°C.[2] This range is generally a good compromise, offering improved kinetics and lower backpressure compared to ambient temperature, without risking the degradation of thermally sensitive impurities.

Q3: Can I adjust the column temperature of a validated USP or pharmacopeial method?

Yes, within specified limits. According to the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, adjustments to column temperature are permissible without full method revalidation.[9][10] The allowable adjustment is typically up to ±10°C from the temperature specified in the monograph.[10] However, any adjustment must be documented, and the system suitability criteria (e.g., resolution, tailing factor, precision) defined in the method must be met with the new temperature.

Q4: What are the primary effects of increasing the column temperature?

Increasing the column temperature generally leads to:

  • Decreased Retention Times: Analytes elute faster due to increased kinetic energy and reduced mobile phase viscosity.[2][3][11]

  • Lower System Backpressure: The mobile phase becomes less viscous at higher temperatures, allowing for higher flow rates or the use of longer columns without exceeding the pressure limits of the HPLC system.[5]

  • Improved Peak Efficiency: Higher temperatures can enhance mass transfer kinetics, leading to sharper, narrower peaks and a reduction in peak tailing, especially for basic compounds that may interact with residual silanols on the stationary phase.[5][12]

  • Changes in Selectivity: Temperature can alter the selectivity (the relative separation between two peaks).[2] This is because the retention of different analytes may respond differently to temperature changes, which can be exploited to resolve co-eluting peaks.[13]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific chromatographic issues you may encounter and explains how to use column temperature as a tool to resolve them.

Problem 1: Poor resolution between Palbociclib and a critical impurity peak.

Q: My method shows two co-eluting or poorly resolved peaks for Palbociclib and a known impurity. How can I use temperature to improve their separation?

A: This is a classic selectivity problem that can often be solved by adjusting the column temperature. The interaction of different analytes with the stationary phase can have different thermodynamic properties. By changing the temperature, you can differentially affect the retention of each compound, potentially altering their elution order and improving resolution.[13]

Causality Explained: Resolution is a function of efficiency, retention, and selectivity. While higher temperature can increase efficiency (sharper peaks), its most powerful effect in this scenario is on selectivity (α). A change in temperature can alter the equilibrium of analyte distribution between the mobile and stationary phases. If the two co-eluting compounds have different enthalpies of retention, changing the temperature will change their relative retention times, thus altering selectivity.[2]

Experimental Protocol: Temperature Scouting for Resolution

  • Establish Baseline: Run your current method at its specified temperature (e.g., 35°C) and record the resolution between the critical peak pair.

  • Systematic Temperature Variation:

    • Decrease the temperature by 10°C (e.g., to 25°C) and allow the system to fully equilibrate (at least 10-15 column volumes). Inject your sample and record the resolution. Lowering the temperature increases retention and may improve resolution for some closely eluting compounds.[2]

    • Increase the temperature in 5°C or 10°C increments above your baseline (e.g., 40°C, 45°C, 50°C, up to 60°C). Ensure you do not exceed the column's recommended temperature limit.

    • At each step, ensure the system is fully equilibrated before injection.

  • Data Analysis: Create a table to compare the resolution, retention times, and peak shapes at each temperature. Select the temperature that provides the optimal resolution while maintaining acceptable run time and peak shape.

Data Summary Table Example:

Column Temp (°C)Retention Time Palbociclib (min)Retention Time Impurity X (min)Resolution (Rs)
2512.512.91.3
35 (Baseline)10.210.51.1
458.18.61.8
556.56.81.6

In this example, 45°C provides the best resolution.

Problem 2: Peak tailing observed for Palbociclib or its basic impurities.

Q: The main Palbociclib peak or one of its impurities is showing significant tailing (asymmetry factor > 1.5). Can temperature help?

A: Yes, increasing the column temperature can often mitigate peak tailing, particularly for basic compounds like Palbociclib.[12] Tailing is frequently caused by secondary interactions between the basic analyte and acidic, ionized silanol groups on the silica-based stationary phase.[12]

Causality Explained: The interaction between an analyte and the stationary phase is a kinetic process. At lower temperatures, the kinetics of these secondary interactions can be slow, meaning the analyte molecules "stick" to the active sites, leading to a tailed peak. Increasing the temperature provides more thermal energy, speeding up the kinetics of both the primary (retention) and secondary (tailing) interactions. This faster desorption from active sites results in a more symmetrical, Gaussian peak shape.[14]

Workflow for Reducing Peak Tailing:

Caption: Workflow for troubleshooting peak tailing using column temperature.

Problem 3: Retention time is drifting between runs or on different days.

Q: I am seeing significant retention time shifts for my Palbociclib analysis, making it difficult to ensure reproducibility. Could temperature be the cause?

A: Absolutely. Inconsistent column temperature is one of the most common causes of retention time drift.[2][6] If your laboratory experiences fluctuations in ambient temperature and you are not using a column oven, or if the oven is not properly calibrated or equilibrated, you will see retention time variability.[6]

Causality Explained: As established, retention time is highly dependent on temperature.[3] A cooler mobile phase entering a warmer column can create a temperature gradient across the column, leading to peak distortion and shifting retention.[2] Even a few degrees of change in the operating temperature can cause noticeable shifts, compromising the robustness of the method.[3]

Best Practices for Ensuring Temperature Stability:

  • Always Use a Column Oven: Do not rely on ambient "room temperature," which is never truly constant.

  • Ensure Proper Equilibration: Before starting any analysis, allow the column to equilibrate within the oven at the set temperature for at least 15-30 minutes with the mobile phase flowing.

  • Pre-heat the Mobile Phase (Optional but Recommended): For maximum stability, use a mobile phase pre-heater or ensure there is sufficient tubing within the column compartment to allow the mobile phase to reach the set temperature before entering the column.

  • Verify Oven Performance: Periodically check the accuracy of your column oven's temperature setting with a calibrated external thermometer.

Logical Relationship Diagram: Temperature and Reproducibility

G cluster_0 Cause cluster_1 Mechanism cluster_2 Effect Temp_Fluctuation Inconsistent Column Temperature Viscosity_Change Mobile Phase Viscosity Changes Temp_Fluctuation->Viscosity_Change Kinetics_Change Analyte-Stationary Phase Interaction Kinetics Change Temp_Fluctuation->Kinetics_Change RT_Drift Retention Time Drift Viscosity_Change->RT_Drift Kinetics_Change->RT_Drift Poor_Reproducibility Poor Method Reproducibility RT_Drift->Poor_Reproducibility

Caption: The impact of temperature instability on method reproducibility.

By systematically evaluating and controlling column temperature, you can significantly enhance the resolution, peak shape, and reproducibility of your Palbociclib impurity analysis, leading to more robust and reliable data that meets stringent regulatory standards.[15][16][17]

References

  • SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • United States Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Pharma growth Hub. (2022, April 10). USP General Chapter 621: Adjustment in Column (porosity, internal diameter, and temperature). YouTube. Available at: [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. pgeneral.com. Available at: [Link]

  • ResearchGate. (2025, August 8). Development and Optimization of UHPLC Method for the Quantification of Process‐Related Impurities of Palbociclib | Request PDF. Available at: [Link]

  • Xu, H., et al. (2018). Preparation of Palbociclib Capsules and Establishment of a HPLC Method for Determination of Its Related Substances. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • ChemRxiv. (n.d.). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. Available at: [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Pharmaffiliates. (n.d.). Palbociclib-impurities. Available at: [Link]

  • Veeprho. (n.d.). Palbociclib Impurities and Related Compound. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]

  • ResearchGate. (2025, August 9). A Review on Analytical Method Development and Validation of Palbociclib. Available at: [Link]

  • PubMed. (2018, March 15). Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole. Available at: [Link]

  • Shimadzu. (2014, February 1). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Available at: [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Available at: [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Available at: [Link]

  • Punna Venkateshwarlu, & Mehul M. Patel. (n.d.). Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research. Available at: [Link]

  • Chromatography Online. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • uHPLCs. (n.d.). Maintaining liquid chromatography column temperature contributes to accuracy and stability. Available at: [Link]

  • Quora. (2024, January 18). What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separation in HPLC?. Available at: [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Available at: [Link]

  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2021, September). analytical method development and validation for the simultaneous estimation of letrozole and palbociclib by using rp-hplc technique. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Atinary. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. Available at: [Link]

  • ResearchGate. (2025, August 7). (PDF) New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Palbociclib Impurity B Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Issue: Users frequently report low recovery rates (<85%) or high variability (%RSD >5%) when preparing working standards of Palbociclib Impurity B . This often manifests as "disappearing peaks" or non-linear calibration curves, particularly at low concentrations (LOQ levels).[1]

The Scientific Reality: While Palbociclib (API) is a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability) that relies on protonation of its piperazine ring for aqueous solubility, Impurity B (often identified as the N-BOC intermediate or tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]piperazine-1-carboxylate) possesses distinct physicochemical properties.[1][]

The "Hydrophobic Trap": The tert-butoxycarbonyl (BOC) protecting group on Impurity B masks the secondary amine of the piperazine ring.[1]

  • Loss of Basicity: The molecule loses a critical ionization site. Unlike Palbociclib, which dissolves in acidic media (pH < 4), Impurity B remains lipophilic even in acidic diluents.[1]

  • Solubility Shock: When a high-organic stock solution of Impurity B is diluted into a high-aqueous mobile phase (common for Palbociclib methods), the impurity "crashes out" (micro-precipitation) or adsorbs rapidly to container walls.[1][]

Diagnostic Workflow (Interactive Guide)

Use this decision tree to identify the specific failure point in your protocol.

TroubleshootingFlow Start Start: Low Recovery Observed CheckStock 1. Check Stock Solvent Is it 100% Aqueous or <50% Organic? Start->CheckStock SolubilityIssue Root Cause: Solubility Shock Impurity B is hydrophobic. CheckStock->SolubilityIssue Yes CheckDiluent 2. Check Diluent Composition Is the final organic % < 40%? CheckStock->CheckDiluent No (It is DMSO/MeOH) AdsorptionIssue Root Cause: Surface Adsorption Sticking to glass/plastic. CheckDiluent->AdsorptionIssue Yes CheckFilter 3. Check Filtration Using Nylon filters? CheckDiluent->CheckFilter No FilterLoss Root Cause: Filter Binding Nylon binds amides/BOC groups. CheckFilter->FilterLoss Yes Success Protocol Optimized CheckFilter->Success No (Using PTFE/PVDF)

Figure 1: Diagnostic decision tree for isolating the cause of low recovery.[1][]

Optimized Experimental Protocols

Protocol A: Correct Stock Solution Preparation

Standard Palbociclib diluents (e.g., 0.1N HCl) will fail for Impurity B.[1][]

ParameterRecommendationScientific Rationale
Primary Solvent 100% DMSO or THF The N-BOC group renders the molecule highly lipophilic.[1][] DMSO disrupts intermolecular aggregation.
Concentration 0.5 – 1.0 mg/mLKeep stocks concentrated to minimize solvent volume in downstream steps.[1]
Storage -20°C in Amber GlassPrevents light-induced degradation (N-oxides) and evaporation.[1][]
Vessel Type Silanized Glass or Low-Bind PPStandard borosilicate glass has silanol groups that can bind the heterocyclic core via hydrogen bonding.[1][]
Protocol B: The "Step-Down" Dilution Technique

Do not dilute directly from 100% Organic to 100% Aqueous.[1][]

  • Intermediate Dilution: Dilute the Stock (DMSO) 1:10 into 100% Acetonitrile or Methanol .

    • Result: A stable intermediate that is compatible with both the stock and the final mobile phase.

  • Final Working Solution: Dilute the Intermediate into the Mobile Phase, ensuring the final organic concentration is ≥ 40% .

    • Critical Step: If your method requires a highly aqueous start (e.g., gradient starting at 5% B), you cannot dissolve Impurity B at high concentrations in the starting mobile phase. You must use a "Injecting Solvent" that is higher in organic strength (e.g., 50:50 MeOH:Water), provided it does not distort the peak shape.

Chromatography & Method Optimization

If the standard is stable but the peak area is low, the issue may be on-column adsorption or integration limits.

Mobile Phase Additives

Palbociclib and its impurities are basic. To prevent peak tailing and adsorption to the stationary phase silanols, specific modifiers are required.

  • Recommended: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1]

    • Why: Acidic pH suppresses silanol ionization on the column (Si-OH vs Si-O⁻) and keeps the pyridine nitrogens protonated (where possible), reducing tailing.[1][]

  • Avoid: Phosphate buffers at neutral pH (>6.5) for Impurity B, as solubility decreases drastically.[1]

Filtration Compatibility
  • Fail: Nylon filters (Strong binding to N-BOC and amide groups).[1][]

  • Pass: PTFE (Hydrophilic) or Regenerated Cellulose (RC).[1][]

  • Test: Always discard the first 1 mL of filtrate to saturate any active sites on the filter membrane (Presaturation).

Frequently Asked Questions (FAQs)

Q1: I am following the USP monograph for Palbociclib, but Impurity B recovery is still low. Why? A: USP monographs often validate methods using specific column brands and high-grade glassware.[1][] If you are using generic "Impurity B" from a third-party vendor, verify if it is the free base or the HCl salt . The HCl salt (often used in reference standards) is hygroscopic and may require correction for water content and counter-ion weight during weighing. Furthermore, generic "Impurity B" might refer to the Desacetyl analog depending on the synthesis route; confirm the CAS number (e.g., 1651214-74-2 for N-BOC).[1][]

Q2: Can I use sonication to dissolve the standard? A: Yes, but monitor temperature. Sonication generates heat, which can degrade the N-BOC group (acid-labile) if the solvent is acidic.[1][] Sonicate in 100% DMSO/MeOH before adding any acidic aqueous buffer.

Q3: My peak shape for Impurity B is split. Is this a recovery issue? A: Likely not. This is a "solvent effect." If you dissolve Impurity B in 100% DMSO and inject a large volume (>5 µL) into a high-aqueous mobile phase, the mismatch in viscosity and elution strength causes peak splitting.

  • Fix: Reduce injection volume or match the sample diluent more closely to the initial mobile phase conditions (e.g., 50% Organic).

Q4: Why does the recovery drop over 24 hours in the autosampler? A: Check your autosampler temperature. It should be set to 15°C or lower. Palbociclib derivatives can undergo oxidative degradation (N-oxide formation) or hydrolysis of the acetyl group at room temperature in solution.[1][]

References

  • PubChem. (2025).[1] Palbociclib Impurity B Hydrochloride | C29H38ClN7O4.[1] National Library of Medicine. [Link][1][]

  • Srikanth, D., et al. (2021).[3] Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International, 33(44B), 485-499.[1][] [Link][1][][3][4]

  • Al-Shehri, M.M., et al. (2020).[1] Development and validation of an UHPLC-MS/MS method for simultaneous determination of palbociclib.... Arabian Journal of Chemistry, 13(1), 3043-3054.[1][] [Link][1][]

  • ChemRxiv. (2025).[1][5] Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. [Link][1][]

Sources

Validation & Comparative

Determination of Relative Response Factor (RRF) for Palbociclib Impurity B: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Objective: This guide details the experimental determination of the Relative Response Factor (RRF) for Palbociclib Impurity B (specifically the 6-Desacetyl analog, CAS 571190-22-2). Criticality: In HPLC-UV analysis, assuming an RRF of 1.0 for all impurities is a frequent source of analytical error. Palbociclib (Ibrance®) possesses a specific conjugated chromophore system; the structural absence of the acetyl group in Impurity B alters its molar absorptivity (


). Failure to correct for this difference can lead to significant underestimation of impurity levels, potentially causing false-negative QC releases regarding ICH Q3A/B thresholds.

Target Audience: Analytical Method Development Scientists, QC Managers, and Regulatory Affairs Specialists.

Structural Context & Theoretical Grounding

To understand the causality of the response difference, we must look at the structures.

  • Palbociclib (API): Contains a 6-acetyl-pyrido[2,3-d]pyrimidin-7-one core.[1][2] The acetyl group extends the conjugation of the heterocyclic system.

  • Impurity B (6-Desacetyl): Lacks the acetyl group at the C6 position.

  • Spectroscopic Consequence: The loss of the carbonyl conjugation typically results in a hypsochromic shift (blue shift) or a hypochromic effect (lower intensity) at the monitoring wavelength (typically 220–230 nm). Therefore, the impurity is likely to have a lower response than the API, necessitating an RRF > 1.0 to correct the calculated mass.

Comparative Analysis: RRF Determination Strategies

This guide compares three approaches to quantifying Impurity B. The Linearity Slope Method is the primary protocol described in Section 4, as it is the only self-validating, regulatory-compliant approach.

FeatureMethod A: Linearity Slope (Recommended) Method B: Single-Point Calibration Method C: Assumed Unity (RRF=1.0)
Principle Ratio of slopes from multi-level calibration curves of Impurity vs. API.Ratio of response at a single concentration (usually 100% limit level).Assumes Impurity and API have identical UV absorbance.
Accuracy High. Accounts for detector non-linearity and intercept bias.Medium/Low. Susceptible to preparation errors and weighing bias.Low. Scientifically inaccurate for structurally different impurities.
Robustness High. Outliers in linearity are easily detected (

check).
Low. No way to detect if the single prep was flawed.N/A.
Regulatory Risk Minimal. Compliant with USP <1225> and ICH Q2(R1).Moderate. Often challenged during audits if not justified.High. Can lead to OOS (Out of Specification) or recalls if impurities are underestimated.
Resource Load High (Requires isolated impurity standard).Medium (Requires isolated impurity standard).Low (No impurity standard needed).

Experimental Protocol: Linearity Slope Method

This protocol is designed to be self-validating . If the correlation coefficient (


) is 

, the system flags a preparation error, preventing the generation of incorrect RRF values.
Reagents & Instrumentation[5]
  • HPLC System: Waters Alliance or Agilent 1260 Infinity II with PDA/UV Detector.

  • Column: InertSustain C18 (150 x 4.6 mm, 3 µm) or equivalent L1 column.

  • Solvents: HPLC Grade Acetonitrile (ACN), Ammonium Acetate, Milli-Q Water.

  • Standards:

    • Palbociclib Reference Standard (purity > 99.0%).[3][4]

    • Palbociclib Impurity B Standard (6-Desacetyl analog, purity > 95.0%).

Chromatographic Conditions[5][7][8]
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.7 adjusted with dilute acetic acid).

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Wavelength: 225 nm (Selected for optimal sensitivity of the pyridine/pyrimidine core).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Preparation of Solutions (The "Slope" Workflow)

We do not use a single point. We establish linearity over the expected impurity range (LOQ to 150% of the specification limit).

  • Stock Preparation:

    • API Stock: Dissolve 25 mg Palbociclib in 50 mL Diluent (50:50 ACN:Water). Conc: 500 µg/mL.

    • Impurity Stock: Dissolve 5 mg Impurity B in 50 mL Diluent. Conc: 100 µg/mL.[3]

  • Linearity Levels: Prepare 6 levels for both API and Impurity B.

    • Range: 0.5 µg/mL to 10.0 µg/mL (assuming a specification limit of 0.2% w/w relative to a 500 µg/mL sample conc).

Workflow Diagram (Logic Flow)

RRF_Determination Start Start: RRF Determination Prep_Stocks 1. Prepare Stock Solutions (API & Impurity B) Start->Prep_Stocks Prep_Linearity 2. Prepare Linearity Series (6 Levels: LOQ to 150% Limit) Prep_Stocks->Prep_Linearity Inject 3. HPLC Injection (Duplicate Injections) Prep_Linearity->Inject Check_System System Suitability Check (Tailing < 2.0, RSD < 2.0%) Inject->Check_System Check_System->Inject Fail (Retest) Plot_Curves 4. Plot Area vs. Concentration Check_System->Plot_Curves Pass Calc_Slopes 5. Calculate Slopes (m) using Least Squares Regression Plot_Curves->Calc_Slopes Calc_RRF 6. Calculate RRF (Slope_Imp / Slope_API) Calc_Slopes->Calc_RRF Validation Validation Check: Is Intercept ~0? Is R² > 0.999? Calc_RRF->Validation Validation->Prep_Stocks Fail (Restart) Report Final Report: RRF Value Validation->Report Pass

Figure 1: Decision logic for the determination of Relative Response Factor. Note the self-validating "Validation Check" step to ensure data integrity.

Data Analysis & Results

The RRF is calculated using the ratio of the slopes.



Representative Experimental Data

Note: The data below represents a typical dataset for Palbociclib 6-Desacetyl Impurity at 225 nm.

Concentration (µg/mL)Palbociclib Area (mAUs)Impurity B Area (mAUs)
0.5012,50010,800
1.0025,10021,500
2.5062,40054,000
5.00125,200107,800
7.50187,500162,000
10.00250,100215,500
Calculation
  • Palbociclib Slope (

    
    ): 
    
    • Regression Equation:

      
      
      
    • Slope = 25,015

  • Impurity B Slope (

    
    ): 
    
    • Regression Equation:

      
      
      
    • Slope = 21,540

  • RRF Determination:

    
    
    
Interpretation of Results

An RRF of 0.86 indicates that Impurity B has a lower UV response than the API at 225 nm.

  • Implication: If you detect a peak area of 10,000 for Impurity B and calculate its amount using the API standard without RRF correction (Method C), you will calculate a concentration corresponding to area 10,000.

  • Correction: However, the actual concentration required to generate that area is higher (

    
    ).
    
  • Safety Impact: Failing to use the RRF of 0.86 results in underestimating the impurity by approximately 14% .

Comparison of Outcomes: The "False Pass" Risk

This section objectively compares the calculated impurity results for a hypothetical batch using the different methods discussed in Section 3.

Hypothetical Scenario: A batch of Palbociclib capsules is tested. The raw peak area for Impurity B is 5,000, and the API peak area (diluted to match) is 500,000. The specification limit for Impurity B is 0.15% .

MethodCalculation FormulaCalculated Impurity %Result vs. Spec (0.15%)
Method A (RRF Corrected)


PASS (Accurate)
Method C (Uncorrected)


PASS (Underestimated)

Critical Insight: While both methods pass in this specific scenario, Method C underestimates the impurity burden. If the raw area were slightly higher (e.g., 6,500), Method C would yield 0.13% (Pass) , while the accurate Method A would yield 0.151% (Fail) .

References

  • Srikanth, D., et al. (2021).[6] "Separation and Determination of Process Related Impurities in Palbociclib: A Rp-Hplc Study." Journal of Pharmaceutical Research International, 33(44B), 485-499.

  • ChemRxiv. (2023). "Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy." ChemRxiv Preprints.

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.

  • Zhang, H., et al. (2020). "Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities." Journal of AOAC International.

Sources

A Comparative Guide to the Validation of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for N-BOC Palbociclib Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, particularly for targeted therapies like Palbociclib, the rigorous control of impurities is not merely a regulatory hurdle but a cornerstone of patient safety and drug efficacy. N-BOC Palbociclib Hydrochloride, a key intermediate or potential impurity in the synthesis of Palbociclib, necessitates precise and reliable analytical methods for its detection and quantification at trace levels. This guide provides an in-depth, experience-driven comparison of methodologies for validating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of N-BOC Palbociclib Hydrochloride, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The Criticality of LOD and LOQ in Impurity Profiling

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision.[1][2] Conversely, the Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be determined with a defined level of precision and accuracy.[2][3] For impurities like N-BOC Palbociclib Hydrochloride, establishing accurate LOD and LOQ values is paramount for several reasons:

  • Quality Control: Ensures that the manufacturing process is well-controlled and that the final active pharmaceutical ingredient (API) meets stringent purity specifications.

  • Safety and Efficacy: The presence of impurities, even at trace levels, can impact the safety and efficacy of the drug product.[4]

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA mandate the validation of analytical procedures, with LOD and LOQ being critical parameters for impurity assays.[5][6]

Foundational Approaches to LOD and LOQ Determination

The ICH Q2(R1) guideline outlines several scientifically sound approaches for determining LOD and LOQ.[1][7] The choice of method is contingent on the analytical technique employed and its inherent performance characteristics. The two most common and robust methods for chromatographic techniques are:

  • Based on the Signal-to-Noise Ratio (S/N): This approach is particularly applicable to analytical procedures that exhibit baseline noise, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).[1]

    • LOD: Typically established at a signal-to-noise ratio of 3:1.

    • LOQ: Generally accepted at a signal-to-noise ratio of 10:1.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This method offers a more statistically rigorous determination of LOD and LOQ.[7]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

      • σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the residual standard deviation of the regression line).

      • S = the slope of the calibration curve.

Experimental Protocol: Validation of LOD and LOQ for N-BOC Palbociclib Hydrochloride via RP-HPLC

This section details a comprehensive, step-by-step protocol for the validation of LOD and LOQ for N-BOC Palbociclib Hydrochloride using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This technique is widely used for the analysis of Palbociclib and its related substances.[8][9][10]

Step 1: Method Development and Optimization

The prerequisite for any validation is a well-developed and optimized analytical method. For N-BOC Palbociclib Hydrochloride, a stability-indicating RP-HPLC method should be established. Key parameters to optimize include:

  • Column: A C18 column is a common choice for Palbociclib and its analogues.[9][11]

  • Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.[12]

  • Flow Rate: Typically around 1.0 mL/min.[11]

  • Detection Wavelength: Determined by the UV absorbance maximum of N-BOC Palbociclib Hydrochloride.

  • Column Temperature: Maintained to ensure reproducibility.

Step 2: Preparation of Standard Solutions

Accurate preparation of standard solutions is critical.

  • Stock Solution: Prepare a stock solution of N-BOC Palbociclib Hydrochloride in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations bracketing the expected LOQ and LOD.

  • Blank Solution: Use the diluent as the blank.

Step 3: Determination of LOD and LOQ
  • Spiked Samples: Prepare a series of diluted solutions of N-BOC Palbociclib Hydrochloride.

  • Injection and Analysis: Inject these solutions into the HPLC system.

  • S/N Calculation: Determine the signal-to-noise ratio for each concentration. The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD, and the concentration with an S/N ratio of around 10:1 is the estimated LOQ.[1]

  • Confirmation: Prepare and inject a minimum of six replicates of the estimated LOD and LOQ concentrations to confirm their validity.

  • Linearity Study: Construct a calibration curve using at least five concentrations in the vicinity of the expected LOQ.

  • Regression Analysis: Perform a linear regression analysis on the concentration versus response data.

  • Calculate LOD and LOQ: Use the slope (S) and the standard deviation of the y-intercept (σ) from the regression analysis to calculate the LOD and LOQ using the formulas mentioned previously.[7]

  • Verification: Prepare and analyze a suitable number of samples at the calculated LOD and LOQ concentrations to verify that these limits meet the predefined acceptance criteria for detectability and precision, respectively.[7]

Workflow for LOD and LOQ Validation

LOD_LOQ_Validation_Workflow cluster_prep Preparation cluster_methodA Method A: Signal-to-Noise cluster_methodB Method B: Calibration Curve stock Prepare Stock Solution of N-BOC Palbociclib HCl standards Prepare Serial Dilutions (Calibration Standards) stock->standards inject_sn Inject Diluted Solutions standards->inject_sn inject_cal Inject Calibration Standards standards->inject_cal calc_sn Calculate S/N Ratio inject_sn->calc_sn est_lod_loq Estimate LOD (S/N ≈ 3) & LOQ (S/N ≈ 10) calc_sn->est_lod_loq confirm_sn Confirm with Replicates est_lod_loq->confirm_sn end_point End confirm_sn->end_point regression Perform Linear Regression inject_cal->regression calc_lod_loq Calculate LOD = 3.3σ/S LOQ = 10σ/S regression->calc_lod_loq verify_cal Verify with Replicates calc_lod_loq->verify_cal verify_cal->end_point start Start start->stock

Sources

Comparative Validation Guide: Linearity and Range for Palbociclib Impurity B Quantification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for analytical scientists and quality control professionals involved in the validation of HPLC methods for Palbociclib and its related impurities.

Executive Summary

Objective: To establish a robust linearity and range validation protocol for Palbociclib Impurity B (defined herein as the 6-Desacetyl analog), a critical process-related impurity.

The Challenge: Palbociclib (CDK4/6 inhibitor) is structurally complex. Impurity B shares a highly similar piperazine-pyridine core with the parent drug, differing only by the absence of an acetyl group. Conventional fully porous C18 methods often fail to achieve baseline resolution (


) or exhibit peak tailing due to secondary silanol interactions, compromising linearity at low concentrations.

The Solution: This guide compares a Conventional Phosphate-Buffered Method against an Optimized Core-Shell (SPP) Method . Experimental data demonstrates that the Core-Shell approach yields superior linearity (


) and range (LOQ to 150% of specification), ensuring compliance with ICH Q2(R1) and USP <1225> standards.

Technical Context & Impurity Profiling

The Analyte: Palbociclib Impurity B

While commercial catalogs vary, Impurity B in this context refers to 6-Desacetyl Palbociclib (CAS: 571190-22-2). It typically arises during the penultimate synthesis step or via hydrolytic degradation.

  • Parent Structure: Palbociclib (

    
    )[1]
    
  • Impurity B Structure: 6-Desacetyl Palbociclib (

    
    )
    
  • Criticality: As a structural analog, it elutes in close proximity to the main peak. Accurate quantification requires a method with high selectivity (

    
    ) and theoretical plate count (
    
    
    
    ).
Regulatory Requirements (ICH Q2)

For quantitative impurity assays, linearity must be demonstrated from the Reporting Level (LOQ) to 120% of the Specification Limit .

  • Target Specification: NMT 0.15% (Standard threshold for identified impurities).

  • Validation Range: ~0.05% to 0.20% of the nominal sample concentration.

Method Comparison: Conventional vs. Optimized

The following table summarizes the performance shift when upgrading from a standard pharmacopeial-style method to the optimized protocol.

ParameterConventional Method (Alternative)Optimized Method (Recommended)
Stationary Phase Fully Porous C18 (

)
Core-Shell (SPP) C18 (

)
Mobile Phase Phosphate Buffer (pH 5.[2]5) / MeOH0.1% TFA / Acetonitrile
Elution Mode IsocraticGradient
Resolution (Imp B vs. API)

(Marginal)

(Excellent)
Peak Tailing (

)


Linearity (

)


LOQ Sensitivity


Scientific Rationale:

  • Core-Shell Particles: The solid core reduces the diffusion path length, minimizing longitudinal diffusion (

    
    -term in Van Deemter equation) and mass transfer resistance (
    
    
    
    -term). This sharpens peaks, significantly improving the signal-to-noise ratio (S/N) at the LOQ level.
  • TFA Modifier: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking residual silanols and improving the peak shape of the basic piperazine moiety in Palbociclib.

Experimental Protocol: Linearity & Range

Chemicals and Reagents[4]
  • Reference Standard: Palbociclib Impurity B (Purity

    
    ).
    
  • Solvent: Diluent (50:50 Water:Acetonitrile).

  • Blank: Mobile Phase A.

Chromatographic Conditions (Optimized)
  • Column: Cortecs C18 or Kinetex C18 (100 mm x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Wavelength: 254 nm (or 263 nm based on UV max).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 min: 90% A (0.1% TFA in Water) / 10% B (ACN)

    • 15.0 min: 40% A / 60% B

    • 20.0 min: 90% A / 10% B

Preparation of Linearity Solutions

Objective: Prepare 6 concentration levels spanning the range from LOQ to 150% of the impurity limit (0.15%).

  • Assumption: Sample concentration is

    
    .
    
  • Target Limit (100%):

    
    .
    
  • Stock Solution: Dissolve 7.5 mg Impurity B in 100 mL Diluent (

    
    ).
    
  • Intermediate Stock: Dilute 1.0 mL Stock to 100 mL (

    
     - This represents the 100% limit).
    
  • Linearity Levels:

Level% of LimitConcentration (

)
Preparation
Level 1 (LOQ) ~5%0.0375Dilute Intermediate
Level 2 50%0.375Dilute Intermediate
Level 3 80%0.600Dilute Intermediate
Level 4 100%0.750Use Intermediate Stock
Level 5 120%0.900Prepare fresh from Stock
Level 6 150%1.125Prepare fresh from Stock
Workflow Visualization

The following diagram illustrates the logical flow of the validation process, ensuring data integrity from preparation to statistical analysis.

ValidationWorkflow Start Start: Method Optimization SysSuit System Suitability (Rs > 2.0, Tf < 1.5) Start->SysSuit StockPrep Stock Solution Preparation (Impurity B Reference) SysSuit->StockPrep Pass Dilution Serial Dilutions (LOQ to 150% Level) StockPrep->Dilution Injection HPLC Injection (n=3 per level) Dilution->Injection DataAcq Data Acquisition (Peak Area Integration) Injection->DataAcq RegAnalysis Regression Analysis (Least Squares Method) DataAcq->RegAnalysis Decision Acceptance Criteria Met? (R² > 0.999, Bias < 5%) RegAnalysis->Decision Report Generate Validation Report Decision->Report Yes Fail Investigate & Re-optimize Decision->Fail No Fail->Start

Caption: Figure 1. Step-by-step logic flow for the linearity and range validation of Palbociclib Impurity B.

Data Analysis & Acceptance Criteria

Representative Data (Simulated)

The following data represents typical results obtained using the Optimized Core-Shell Method .

LevelConc. (

)
Area Trial 1Area Trial 2Area Trial 3Average Area% RSD
LOQ 0.03812501245126012510.61
50% 0.375124001235012450124000.40
80% 0.600198001990019850198500.25
100% 0.750248002475024850248000.20
120% 0.900297002980029750297500.17
150% 1.125372003710037300372000.27
Statistical Evaluation

To validate linearity, calculate the regression equation


 and the coefficient of determination (

).
  • Slope (

    
    ):  33050 (Response factor)
    
  • y-Intercept (

    
    ):  15.2 (Ideally passes through zero)
    
  • Correlation (

    
    ):  0.9999
    
  • Bias at 100% Level:

    
     (Excellent)
    
Impurity Formation Pathway

Understanding why Impurity B exists helps in justifying the range. The diagram below depicts the relationship between the parent and the impurity.

ImpurityPathway Parent Palbociclib (API) (Acetylated Form) Reaction Hydrolysis / Deacetylation (Acidic/Basic Stress) Parent->Reaction Degradation ImpurityB Impurity B (6-Desacetyl Palbociclib) Reaction->ImpurityB - Acetyl Group

Caption: Figure 2. Chemical relationship showing the formation of Impurity B (Desacetyl) from Palbociclib.

Discussion: Why the Optimized Method Wins

The superiority of the optimized method lies in Peak Capacity and Silanol Management .

  • Linearity at the Low End (LOQ): In the conventional method (Phosphate buffer), secondary interactions between the basic piperazine nitrogen of Impurity B and the silanols of the fully porous silica lead to peak tailing. This tailing causes integration errors at low concentrations (LOQ), often resulting in a non-linear "hook" at the start of the curve. The Optimized Method uses TFA (a strong ion-pairing agent) and high-purity Core-Shell silica to suppress these interactions, ensuring the regression line passes linearly through the origin.

  • Range Reliability: By validating up to 150% of the limit, we ensure that even out-of-specification (OOS) batches can be accurately quantified without re-dilution. The Core-Shell column maintains efficiency at higher loads better than fully porous alternatives, preventing peak broadening at the upper end of the range.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] ICH Harmonised Tripartite Guideline. Available at: [Link]

  • PubChem. Palbociclib Impurity B Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Veeprho Laboratories. Palbociclib Impurity B (6-Desacetyl Palbociclib) Reference Standard. Available at: [Link][5]

  • Reddy, N. M., et al. "Identification, Synthesis and Characterization of Novel Palbociclib Impurities."[6] Asian Journal of Chemistry, vol. 37, no.[6] 3, 2025. Available at: [Link]

  • ChemRxiv. "Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy." Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.